Pubchem_71370201
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
65778-70-3 |
|---|---|
Molecular Formula |
H4I3O2PbRb |
Molecular Weight |
709 g/mol |
InChI |
InChI=1S/3HI.2H2O.Pb.Rb/h3*1H;2*1H2;;/q;;;;;+3;/p-3 |
InChI Key |
PGXQCFCXVDRVDN-UHFFFAOYSA-K |
Canonical SMILES |
O.O.[Rb].I[Pb](I)I |
Origin of Product |
United States |
Foundational & Exploratory
Deucravacitinib's Allosteric Inhibition of TYK2: A Technical Guide to its Mechanism of Action in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deucravacitinib (B606291) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike pan-JAK inhibitors that target the conserved ATP-binding site of the catalytic domain, deucravacitinib employs a novel allosteric mechanism.[1][3][4] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3][5] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with broader JAK inhibition.[4][6] By selectively blocking TYK2-mediated signaling of key cytokines such as interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs), deucravacitinib effectively modulates the downstream inflammatory cascades implicated in the pathogenesis of various autoimmune diseases, including psoriasis.[1][5] This technical guide provides an in-depth overview of the mechanism of action of deucravacitinib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data on the potency, selectivity, and clinical efficacy of deucravacitinib.
Table 1: Potency and Selectivity of Deucravacitinib
| Target | Assay Type | Deucravacitinib IC50 (nM) | Deucravacitinib Ki (nM) | Comparator IC50 (nM) | Reference |
| TYK2 JH2 Domain | Probe Displacement | 0.2 | 0.02 | N/A | [4][7] |
| TYK2 (IL-12/IFN-γ) | Whole Blood Assay | 5 | N/A | Tofacitinib: >1000, Upadacitinib: >1000, Baricitinib: >1000 | [8] |
| JAK1/3 (IL-2/STAT5) | Whole Blood Assay | 1010 | N/A | Tofacitinib: 11, Upadacitinib: 1, Baricitinib: 24 | [8] |
| JAK2 (TPO/STAT3) | Whole Blood Assay | >10000 | N/A | Tofacitinib: 188, Upadacitinib: 16, Baricitinib: 44 | [8] |
| JAK1 JH2 Domain | Binding Assay | 1 | N/A | N/A | [7] |
| BMPR2 | Kinase Assay | 193 | N/A | N/A | [7] |
Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (Phase 3 - POETYK PSO-1 & POETYK PSO-2)
| Outcome (Week 16) | Deucravacitinib 6 mg QD | Apremilast (B1683926) 30 mg BID | Placebo | Reference |
| PASI 75 Response (%) | ||||
| POETYK PSO-1 | 58.7 | 35.1 | 12.7 | [9] |
| POETYK PSO-2 | 53.6 | 40.2 | 9.4 | [9] |
| sPGA 0/1 Response (%) | ||||
| POETYK PSO-1 | 53.6 | 32.1 | 7.2 | [9] |
| POETYK PSO-2 | 50.3 | 34.3 | 8.6 | [9] |
Table 3: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (Phase 2)
| Outcome (Week 12) | Deucravacitinib 3 mg BID | Deucravacitinib 6 mg BID | Deucravacitinib 12 mg QD | Placebo | Reference |
| PASI 75 (%) | 69 | 67 | 75 | 7 | [8] |
| PASI 90 (%) | 44 | 42 | 44 | 0 | [10] |
| PASI 100 (%) | 19 | 19 | 25 | 0 | [10] |
| sPGA 0/1 (%) | 76 | 64 | 75 | 7 | [10] |
Table 4: Effect of Deucravacitinib on Serum Biomarkers in Psoriasis
| Biomarker | Deucravacitinib 12 mg QD (Adjusted Mean Change from Baseline) | Placebo (Adjusted Mean Change from Baseline) | Reference |
| IL-17A | -0.240 | -0.067 | [11][12] |
| IL-17C | -14.850 | -1.664 | [11][12] |
| IL-19 | -96.445 | -8.119 | [11][12] |
| IL-20 | -0.265 | -0.064 | [11][12] |
| Beta-defensin | -65,025.443 | -7553.961 | [11][12] |
| PI3 | -14.005 | -1.360 | [11][12] |
Experimental Protocols
In Vitro Whole Blood Assays for JAK/STAT Signaling
Objective: To determine the functional selectivity of deucravacitinib by measuring the inhibition of cytokine-induced STAT phosphorylation in human whole blood.
Methodology:
-
Blood Collection: Human whole blood is collected in tubes containing an anticoagulant (e.g., sodium heparin).
-
Compound Incubation: Aliquots of whole blood are pre-incubated with escalating concentrations of deucravacitinib or comparator JAK inhibitors for a specified time (e.g., 60 minutes) at 37°C.
-
Cytokine Stimulation:
-
Lysis and Fixation: Red blood cells are lysed, and white blood cells are fixed and permeabilized to allow for intracellular staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify specific leukocyte populations) and intracellular phosphorylated STAT proteins (e.g., pSTAT4 for IL-12, pSTAT5 for IL-2, pSTAT3 for TPO).
-
Flow Cytometry: The percentage of cells with phosphorylated STAT is quantified using flow cytometry.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of STAT phosphorylation against the concentration of the inhibitor.
TYK2 JH2 Domain Binding Assay
Objective: To quantify the binding affinity of deucravacitinib to the isolated TYK2 pseudokinase (JH2) domain.
Methodology:
-
Protein and Probe Preparation: Recombinant human TYK2 JH2 domain and a fluorescently labeled tracer molecule that binds to the JH2 domain are prepared.
-
Competitive Binding: A fixed concentration of the TYK2 JH2 domain and the fluorescent tracer are incubated with serial dilutions of deucravacitinib.
-
Detection: The binding of the fluorescent tracer to the JH2 domain is measured using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The displacement of the fluorescent tracer by deucravacitinib is used to calculate the IC50 value, which is then converted to a Ki (inhibition constant) value.[7]
Kinase Selectivity Profiling
Objective: To assess the selectivity of deucravacitinib against a broad panel of kinases.
Methodology:
-
Kinase Panel: A large panel of purified human kinases is utilized.
-
Kinase Activity Assay: The enzymatic activity of each kinase is measured in the presence of a fixed concentration of deucravacitinib (typically 1 µM). The assay usually involves measuring the phosphorylation of a substrate peptide by the kinase using methods like radiometric assays (33P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition of each kinase by deucravacitinib is determined. For any kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.
Clinical Trial Design for Psoriasis Efficacy Studies (POETYK PSO-1 and POETYK PSO-2)
Objective: To evaluate the efficacy and safety of deucravacitinib in patients with moderate-to-severe plaque psoriasis.
Methodology:
-
Study Design: These were Phase 3, multicenter, randomized, double-blind, placebo- and active comparator-controlled trials.[9]
-
Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[9][13]
-
Treatment Arms: Patients were randomized to receive deucravacitinib (6 mg once daily), placebo, or apremilast (30 mg twice daily).[9]
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI 75) and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16.[9][13]
-
Secondary Endpoints: Included the proportion of patients achieving PASI 90, changes in quality of life measures (e.g., Dermatology Life Quality Index - DLQI), and safety assessments.[10]
Serum Biomarker Analysis
Objective: To measure the effect of deucravacitinib on systemic inflammatory biomarkers in patients with psoriasis.
Methodology:
-
Sample Collection: Serum samples are collected from patients at baseline and at various time points during treatment.
-
Biomarker Quantification: The concentrations of key inflammatory cytokines and chemokines (e.g., IL-17A, IL-19, beta-defensin) are measured using sensitive immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or multiplex assays (e.g., Olink proteomics platform).[11]
-
Data Analysis: The change from baseline in the levels of each biomarker is calculated for the deucravacitinib and placebo groups. Statistical analyses are performed to determine the significance of the changes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TYK2-mediated signaling pathway and allosteric inhibition by deucravacitinib.
Caption: Experimental workflow for the whole blood STAT phosphorylation assay.
Caption: Logical relationship of deucravacitinib's selectivity for TYK2.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. dovepress.com [dovepress.com]
- 10. Deucravacitinib in Moderate to Severe Psoriasis: Clinical and Quality-of-Life Outcomes in a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]
- 12. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOTYKTU (deucravacitinib) | PSO-2 [sotyktu.co.uk]
Unable to Identify Compound from "Pubchem_71370201"
Initial investigations to identify the chemical compound associated with the identifier "Pubchem_71370201" have been unsuccessful. Searches within the PubChem database and broader scientific literature did not yield a corresponding chemical structure or any associated data.
The identifier "this compound" does not appear to correspond to a valid public Compound Identifier (CID) or Substance Identifier (SID) within the PubChem database. As a result, the core information required to fulfill the request for an in-depth technical guide—including chemical structure, physicochemical properties, biological activity, and experimental protocols—could not be retrieved.
Further searches of scientific literature and patent databases for any mention of this identifier also failed to provide any information that could lead to the identification of the compound .
It is possible that "this compound" may be an internal or proprietary identifier, a mistyped number, or a reference to a compound that has since been removed or consolidated within the PubChem database.
Without a valid chemical identifier, it is not possible to provide the requested technical guide, including data tables and visualizations. If you have an alternative identifier for this compound, such as a chemical name, CAS Registry Number, SMILES notation, or InChI key, please provide it to enable a renewed search for the relevant information.
The Central Role of Tyrosine Kinase 2 (TYK2) in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, serves as a critical intracellular mediator for a specific subset of cytokine receptors heavily implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Positioned at the confluence of signals from key interleukins and interferons, TYK2 orchestrates the differentiation and function of key immune cell populations, particularly T helper (Th) 1 and Th17 cells. This central role has propelled TYK2 into the spotlight as a highly attractive therapeutic target. The development of selective TYK2 inhibitors, most notably the allosteric inhibitor deucravacitinib, represents a significant advancement in precision medicine, offering the potential for targeted immunomodulation with an improved safety profile over broader-spectrum JAK inhibitors. This technical guide provides an in-depth examination of TYK2's function in inflammatory signaling, detailed experimental protocols for its investigation, and quantitative data on its inhibition.
The TYK2 Signaling Nexus
TYK2 is an intracellular, non-receptor tyrosine kinase that functions as a critical component of the JAK-STAT signaling pathway.[1] Cytokine binding to their cognate receptors induces receptor dimerization, bringing receptor-associated JAKs, including TYK2, into close proximity for trans-phosphorylation and activation.[2] Activated TYK2 then phosphorylates the cytoplasmic tails of the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2 and its partner JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[3]
TYK2 primarily mediates signals for cytokines that are central to autoimmune and inflammatory processes, including Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[4] It functions by forming heterodimers with other JAK family members, namely JAK1 or JAK2, to transduce these signals.[4]
The IL-23/Th17 Axis
The IL-23 pathway is a cornerstone of chronic inflammation and is pathologically involved in diseases like psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4] IL-23 signaling, which is critical for the expansion, survival, and effector function of pathogenic Th17 cells, is mediated through a receptor complex associated with TYK2 and JAK2.[2][4] This activation leads to the phosphorylation of STAT3.[2] Activated STAT3, in turn, drives the transcription of key Th17-associated genes, including RORC (encoding the master transcription factor RORγt), IL17A, IL17F, and IL22.[5][6] The cytokines IL-17 and IL-22 produced by Th17 cells act on tissue cells, such as keratinocytes, to promote inflammation, hyperproliferation, and production of antimicrobial peptides.[2]
The IL-12/Th1 Axis
The IL-12 pathway is essential for the differentiation of naive T cells into Th1 cells, which are characterized by the production of Interferon-gamma (IFN-γ).[4] Similar to the IL-23 pathway, the IL-12 receptor also utilizes a TYK2/JAK2 heterodimer for signal transduction.[4] However, the primary downstream effector for IL-12 is STAT4.[2] Phosphorylated STAT4 translocates to the nucleus and induces the expression of the master Th1 transcription factor TBX21 (T-bet) and the signature cytokine IFNG.[7] This pathway is a major driver of inflammation in conditions such as rheumatoid arthritis and multiple sclerosis.
Type I Interferon Signaling
Type I IFNs (IFN-α, IFN-β) are pleiotropic cytokines with crucial roles in antiviral defense and immune regulation. Dysregulated Type I IFN signaling is a key pathogenic feature of systemic lupus erythematosus (SLE).[8] These cytokines signal through a receptor complex associated with TYK2 and JAK1.[4] This leads to the phosphorylation of STAT1 and STAT2, which then form the ISGF3 complex with IRF9 to drive the expression of a wide array of interferon-stimulated genes (ISGs).[1]
Below is a diagram illustrating the core TYK2-mediated signaling pathways.
Quantitative Data: TYK2 Inhibition and Selectivity
The therapeutic strategy of targeting TYK2 hinges on achieving potent inhibition of TYK2-mediated pathways while sparing other JAK family members to avoid broader immunosuppressive effects and associated adverse events. This selectivity is particularly important for avoiding the inhibition of JAK2, which is involved in hematopoiesis, and JAK3, which is crucial for lymphopoiesis.
Inhibitor Selectivity Profiles
The development of TYK2 inhibitors has yielded compounds with varying mechanisms and selectivity profiles. Deucravacitinib is a first-in-class allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, conferring high selectivity. In contrast, other inhibitors like brepocitinib (B610002) and ropsacitinib (B610013) are orthosteric, binding to the ATP-binding site in the catalytic (JH1) domain, which can lead to cross-reactivity with other JAKs.
| Inhibitor | Mechanism | TYK2 IC₅₀ / Kᵢ | JAK1 IC₅₀ | JAK2 IC₅₀ | JAK3 IC₅₀ | Selectivity (Fold vs. JAK1/2/3) |
| Deucravacitinib | Allosteric (JH2) | 0.02 nM (Kᵢ) | >10,000 nM | >10,000 nM | >10,000 nM | >2000x vs JAK2; >100x vs JAK1/3[9][10] |
| Brepocitinib | Orthosteric (JH1) | 23 nM | 17 nM | 77 nM | >4000 nM | ~0.7x vs JAK1; ~3.3x vs JAK2 |
| Ropsacitinib | Orthosteric (JH1) | - | - | - | - | More selective for TYK2 than brepocitinib |
| SAR-20347 | Orthosteric (JH1) | 0.6 nM | 23 nM | 26 nM | 41 nM | 38x vs JAK1; 43x vs JAK2; 68x vs JAK3 |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are from various in vitro kinase assays. Selectivity is calculated as a ratio of IC₅₀ values and can vary based on the assay system.
Functional Consequences of TYK2 Inhibition
The selective inhibition of TYK2 translates to the dose-dependent suppression of downstream inflammatory mediators. Clinical and preclinical studies have quantified the impact of TYK2 inhibitors on key cytokines and cellular responses.
| Assay Type | Model System | Inhibitor | Dose/Concentration | Measured Endpoint | Result |
| Cellular Assay | Human Whole Blood | Deucravacitinib | ≥ 3 mg BID (in vivo) | Serum IL-17A | Significant dose-dependent reduction[10] |
| Cellular Assay | Human Whole Blood | Deucravacitinib | ≥ 3 mg BID (in vivo) | Serum Beta-defensin | Significant dose-dependent reduction[10] |
| Cellular Assay | Human Colon Cell Line (HT-29) | SAR-20347 | 148 nM (IC₅₀) | IL-22-induced pSTAT3 | 94% inhibition at 10 µM[11] |
| Cellular Assay | Human PBMCs | NDI-031407 | Dose-dependent | IL-12-induced pSTAT4 | Potent inhibition |
| Cellular Assay | Human CD4+ T cells | NDI-031407 | Dose-dependent | IL-23-induced IL-17A | Potent inhibition |
| In Vivo Model | IL-23-Induced Mouse Psoriasis | TYK2-/- Mice | N/A | Ear Swelling | Significantly reduced vs. Wild-Type |
| In Vivo Model | Imiquimod-Induced Psoriasis | SAR-20347 | N/A | Pro-inflammatory Cytokines | Striking decrease in pathology and cytokines[12] |
Experimental Protocols
Investigating the role of TYK2 requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro TYK2 Kinase Activity Assay (ADP-Glo™ Format)
This assay measures the kinase activity of purified TYK2 by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide.
Workflow Diagram:
References
- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Early target genes of IL-12 and STAT4 signaling in th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Exploration of Deucravacitinib for Novel Therapeutic Indications
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deucravacitinib (B606291) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[1] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[2][3] This selectivity minimizes off-target effects commonly associated with broader JAK inhibitors and forms the basis for its favorable safety profile.[4][5] Preclinical research has illuminated the critical role of TYK2 in mediating signaling for key cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs), which are pathogenic drivers in a host of immune-mediated diseases beyond psoriasis.[6][7] This whitepaper provides an in-depth technical overview of the preclinical data supporting the investigation of deucravacitinib for novel indications, focusing on its mechanism, selectivity, and efficacy in models of various autoimmune diseases.
Mechanism of Action: Selective Allosteric Inhibition of TYK2
TYK2 is an intracellular kinase that plays a pivotal role in the signaling cascades of specific cytokines implicated in inflammation and autoimmunity.[6] Deucravacitinib exerts its therapeutic effect by binding to the regulatory JH2 domain of TYK2, locking the enzyme in an inactive state.[3][8] This allosteric inhibition prevents the receptor-mediated activation of TYK2 that normally occurs upon cytokine binding, thereby blocking downstream signaling and the transcription of pro-inflammatory genes.[3] By selectively targeting the TYK2 pathway, deucravacitinib potently inhibits the biological effects of IL-23, IL-12, and Type I IFNs while avoiding the pathways primarily mediated by JAK1, JAK2, and JAK3, such as those essential for hematopoiesis.[6][9]
Preclinical Pharmacodynamics and Selectivity Data
The therapeutic advantage of deucravacitinib lies in its high selectivity. Preclinical functional assays have been instrumental in quantifying this selectivity compared to pan-JAK inhibitors like tofacitinib, baricitinib, and upadacitinib. These studies demonstrate that deucravacitinib potently inhibits TYK2-mediated pathways without significantly affecting homeostatic functions controlled by other JAKs, such as hematopoiesis, which is primarily JAK2-dependent.[9]
Table 1: In Vitro Selectivity of Deucravacitinib vs. Other JAK Inhibitors in Hematopoietic Progenitor Assays [9]
| Compound | Erythroid Colony Formation (IC50, nM) | Myeloid Colony Formation (IC50, nM) | Megakaryocyte Colony Formation (IC50, nM) |
|---|---|---|---|
| Deucravacitinib | >5000 | >5000 | >5000 |
| Tofacitinib | 150 | 181 | 938 |
| Baricitinib | 693 | 647 | 4368 |
| Upadacitinib | 239 | 240 | 1344 |
Data derived from hematopoietic stem cell cultures using MethoCult™ and MegaCult™ systems.
Table 2: Potency of Deucravacitinib in Functional Cellular Assays [9]
| Pathway | Assay | Biomarker / Endpoint | Deucravacitinib IC50 (nM) |
|---|---|---|---|
| JAK1/JAK3 Signaling | IL-15 Induced NK Cell Function | pSTAT5 Phosphorylation | 936 |
| CD107a Expression | 916 | ||
| Proliferation | 711 | ||
| JAK1/TYK2 Signaling | IFNα Induced Chemokine Production (mDC) | CXCL9 Production | 4 |
| CXCL10 Production | 9 |
Assays performed using peripheral blood mononuclear cells (PBMCs) from healthy volunteers or monocytic dendritic cells (mDCs).
Preclinical Research in Novel Indications
The rationale for exploring deucravacitinib in other immune-mediated diseases stems from its targeted inhibition of cytokine pathways known to be central to their pathogenesis.
Systemic Lupus Erythematosus (SLE)
The Type I IFN pathway is a critical driver of SLE pathogenesis. Preclinical studies in mouse models of lupus demonstrated the efficacy of TYK2 inhibition.[6] This provided a strong basis for clinical investigation, where deucravacitinib treatment has been shown to reduce the IFN gene signature in patients with active SLE.[10]
Inflammatory Bowel Disease (IBD)
The IL-23/Th17 and IL-12/Th1 pathways are key pathogenic axes in IBD (Crohn's disease and ulcerative colitis). Preclinical studies showed that deucravacitinib was effective in mouse models of IBD.[6][11] These findings support the ongoing clinical development of deucravacitinib for these conditions.[7]
Psoriatic Arthritis (PsA)
Similar to psoriasis, the IL-23/IL-17 axis is a major contributor to the pathology of PsA. The potent inhibition of IL-23 signaling by deucravacitinib provides a direct mechanistic rationale for its use in PsA, which is being actively investigated in clinical trials.[7]
Key Experimental Methodologies
Detailed and robust experimental protocols are crucial for evaluating the preclinical potential of therapeutic candidates. Below are summaries of key methodologies used in the preclinical assessment of deucravacitinib.
In Vitro Hematopoietic Colony-Forming Assays
These assays are used to assess the potential for myelosuppression by evaluating the effect of a compound on the differentiation and proliferation of hematopoietic progenitor cells.
-
Objective: To determine the IC50 of deucravacitinib and other JAK inhibitors on erythroid, myeloid, and megakaryocyte colony formation.
-
Methodology:
-
Isolate hematopoietic stem cells from a source such as human bone marrow or cord blood.
-
Culture the cells in semi-solid media (e.g., MethoCult™ for erythroid/myeloid, MegaCult™ for megakaryocyte) containing appropriate cytokines and growth factors.
-
Add deucravacitinib or comparator compounds at a range of concentrations.
-
Incubate plates for 10-14 days to allow for colony formation.
-
Enumerate colonies of each lineage using microscopy.
-
Calculate IC50 values by plotting the percentage of colony inhibition against drug concentration.[9]
-
Preclinical In Vivo Efficacy Model Workflow (General)
Animal models are essential for evaluating the in vivo efficacy of drug candidates prior to human trials. A general workflow for a mouse model of autoimmune disease is depicted below.
References
- 1. What are the approved indications for Deucravacitinib? [synapse.patsnap.com]
- 2. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Phase 2 Data Demonstrating the Safety and Efficacy of Deucravacitinib (BMS-986165) in Patients with Psoriatic Arthritis [bristolmyers2016ir.q4web.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Non-Clinical Evaluations of Deucravacitinib and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Deucravacitinib's Impact on T-Cell Differentiation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib effectively blocks the downstream signaling of key cytokines, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs). These cytokines are pivotal in the differentiation and function of T-helper (Th) cell subsets, particularly Th1 and Th17 cells, which are central to the pathogenesis of numerous immune-mediated inflammatory diseases. This technical guide provides an in-depth analysis of deucravacitinib's mechanism of action, its quantifiable impact on T-cell signaling pathways, and detailed experimental protocols for studying these effects.
Introduction: The Role of TYK2 in T-Cell Mediated Immunity
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signal transduction of a specific subset of cytokine receptors. Upon cytokine binding, TYK2, in concert with other JAK family members, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs). These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in immune cell differentiation, proliferation, and function.
The IL-23/Th17 and IL-12/Th1 signaling axes are critically dependent on TYK2. IL-23 is essential for the expansion and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17. IL-12 drives the differentiation of naive T-cells into Th1 cells, which are characterized by the production of interferon-gamma (IFN-γ). Dysregulation of these pathways is a hallmark of several autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.
Mechanism of Action of Deucravacitinib
Deucravacitinib employs a unique allosteric inhibition mechanism. Unlike traditional pan-JAK inhibitors that compete with ATP at the highly conserved active site of the kinase domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[1] This binding stabilizes an inactive conformation of TYK2, preventing its activation and subsequent downstream signaling.[2] This allosteric binding confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[2][3]
By selectively inhibiting TYK2, deucravacitinib potently blocks the signaling cascades initiated by IL-12, IL-23, and Type I IFNs.[1] This targeted approach allows for the modulation of pathogenic T-cell responses while sparing broader immune functions mediated by other JAKs.
References
Deucravacitinib's Unprecedented Selectivity for TYK2: A Molecular Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deucravacitinib, a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), represents a paradigm shift in the targeted therapy of immune-mediated diseases. Its remarkable selectivity for TYK2 over other members of the Janus kinase (JAK) family—JAK1, JAK2, and JAK3—stems from a unique allosteric mechanism of action. Unlike traditional JAK inhibitors that compete with ATP in the highly conserved catalytic domain, Deucravacitinib binds to the structurally distinct regulatory pseudokinase (JH2) domain of TYK2. This binding locks the kinase in an inactive conformation, providing a highly specific and potent inhibition of TYK2-mediated signaling pathways. This whitepaper elucidates the molecular basis for Deucravacitinib's selectivity, presenting key quantitative data, detailed experimental insights, and visual representations of the underlying mechanisms and pathways.
The Allosteric Mechanism: A New Frontier in Kinase Inhibition
The foundation of Deucravacitinib's selectivity lies in its novel allosteric inhibition mechanism.[1][2][3][4][5][6] The Janus kinase family, comprising TYK2, JAK1, JAK2, and JAK3, possesses a highly homologous ATP-binding catalytic domain (JH1). This structural similarity has posed a significant challenge in developing selective JAK inhibitors, often leading to off-target effects due to the inhibition of multiple JAK family members.[2]
Deucravacitinib circumvents this challenge by targeting the regulatory pseudokinase (JH2) domain of TYK2.[2][4][6] The JH2 domain, while historically considered catalytically inactive, plays a crucial role in modulating the activity of the JH1 domain. Deucravacitinib binds to a distinct pocket within the TYK2 JH2 domain, inducing a conformational change that stabilizes an inhibitory interaction between the JH2 and JH1 domains.[3][4] This allosteric binding effectively locks TYK2 in a non-functional state, preventing its activation and subsequent downstream signaling.[3][4] The structural diversity of the JH2 domains across the JAK family is the key determinant of Deucravacitinib's exquisite selectivity for TYK2.[6]
Quantitative Analysis of Selectivity
The superior selectivity of Deucravacitinib for TYK2 has been quantified through a series of in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant potency for TYK2 with minimal activity against other JAK kinases.
| Assay Type | Deucravacitinib | Tofacitinib | Upadacitinib | Baricitinib |
| TYK2 (IL-12/IFN-γ) | 5.3 | 299 | 638 | 519 |
| JAK1/3 (IL-2/pSTAT5) | 90 | 11 | 2 | 14 |
| JAK2/2 (TPO/pSTAT3) | >10000 | 224 | 100 | 2 |
Caption: In vitro whole blood IC50 values (nM) for Deucravacitinib and other JAK inhibitors across different JAK-mediated signaling pathways. Data demonstrates Deucravacitinib's high potency and selectivity for TYK2-mediated signaling.
| Kinase | IC50 (nM) | Selectivity Ratio (vs. TYK2) |
| TYK2 | 0.2 | - |
| JAK1 | >10,000 | >50,000-fold |
| JAK2 | >10,000 | >50,000-fold |
| JAK3 | >10,000 | >50,000-fold |
Caption: In vitro kinase binding assay results showcasing Deucravacitinib's potent inhibition of TYK2 and its remarkable selectivity over other JAK family members.
In cellular assays, Deucravacitinib has demonstrated over 100-fold greater selectivity for TYK2 versus JAK1 and JAK3, and over 2000-fold greater selectivity for TYK2 versus JAK2.[3][7]
The TYK2 Signaling Pathway
TYK2 is a crucial mediator of signaling for a specific subset of cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[1][2][8] These cytokines are pivotal in the pathogenesis of various immune-mediated diseases. By selectively inhibiting TYK2, Deucravacitinib effectively blocks these pro-inflammatory pathways.
Caption: TYK2 Signaling Pathway and the inhibitory action of Deucravacitinib.
Experimental Protocols for Determining Kinase Selectivity
The selectivity of kinase inhibitors like Deucravacitinib is determined through a tiered approach, moving from in vitro biochemical assays to more physiologically relevant cellular and whole blood assays.
In Vitro Kinase Binding Assays
These assays directly measure the binding affinity of the inhibitor to the isolated kinase domain. A common method is the probe displacement assay .
Methodology:
-
Reagents: Recombinant human kinase domains (e.g., TYK2-JH2, JAK1-JH1, JAK2-JH1, JAK3-JH1), a fluorescently labeled probe that binds to the target domain, and the test inhibitor (Deucravacitinib).
-
Procedure: The kinase domain is incubated with the fluorescent probe. The test inhibitor is then added in increasing concentrations.
-
Detection: The displacement of the fluorescent probe by the inhibitor is measured by a decrease in the fluorescence signal.
-
Analysis: The IC50 value is calculated, representing the concentration of the inhibitor required to displace 50% of the bound probe.
Caption: Workflow for an in vitro kinase binding assay.
Cellular Phosphorylation Assays
These assays assess the inhibitor's ability to block cytokine-induced signaling within a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Stimulation: The cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3).
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor before cytokine stimulation.
-
Detection: The phosphorylation of a downstream STAT protein (e.g., pSTAT4 for IL-12 stimulation) is measured using techniques like flow cytometry or western blotting with phospho-specific antibodies.
-
Analysis: The IC50 value is determined as the inhibitor concentration that reduces the cytokine-induced STAT phosphorylation by 50%.
Human Whole Blood Assays
These assays provide a more physiologically relevant assessment of inhibitor activity in the complex environment of whole blood.
Methodology:
-
Sample: Freshly drawn human whole blood is used.
-
Inhibitor Treatment: The blood is treated with a range of inhibitor concentrations.
-
Stimulation: A specific stimulus is added to activate a target pathway (e.g., IL-12 to induce IFN-γ production via the TYK2/JAK2 pathway).
-
Endpoint Measurement: The production of a downstream effector molecule (e.g., IFN-γ) is quantified by ELISA.
-
Analysis: The IC50 value is calculated as the inhibitor concentration that reduces the stimulated response by 50%.
The Structural Basis of Selectivity
The high-resolution crystal structure of Deucravacitinib in complex with the TYK2 JH2 domain provides a definitive explanation for its selectivity. The unique amino acid residues and the specific conformation of the binding pocket in the TYK2 JH2 domain create a highly complementary fit for Deucravacitinib. In contrast, the corresponding regions in the JH2 domains of JAK1, JAK2, and JAK3 have different amino acid compositions and structural features that do not favorably accommodate Deucravacitinib, thus preventing high-affinity binding.
Caption: The structural basis for Deucravacitinib's selectivity.
Conclusion
The molecular basis for Deucravacitinib's remarkable selectivity for TYK2 is a landmark achievement in kinase inhibitor design. By targeting the less conserved regulatory pseudokinase domain through an allosteric mechanism, Deucravacitinib avoids the off-target effects associated with traditional ATP-competitive JAK inhibitors. This high degree of selectivity, supported by robust quantitative data from a hierarchy of experimental systems, translates into a targeted modulation of key pro-inflammatory pathways. The principles underlying Deucravacitinib's design and mechanism of action offer a compelling blueprint for the development of future generations of highly selective and potentially safer kinase inhibitors for a range of human diseases.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
In vitro characterization of Pubchem_71370201
Despite a comprehensive search, no public data was found for the compound identified as "Pubchem_71370201". This suggests that the provided PubChem Compound Identification (CID) may be incorrect, or the compound data is not publicly available in the PubChem database at this time.
Consequently, the requested in-depth technical guide and in vitro characterization cannot be generated. To proceed, please verify the accuracy of the PubChem CID.
If the CID is correct, the compound may be:
-
Novel or recently submitted: Data may not yet be publicly accessible.
-
Part of a proprietary database: Access may be restricted.
-
Incorrectly formatted: Please ensure the CID is a valid numerical identifier.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to:
-
Double-check the PubChem CID for any typographical errors.
-
Search for the compound using alternative identifiers , such as its chemical name, IUPAC name, SMILES string, or InChI key.
-
Consult internal databases or contact the original source of the compound information if it was obtained from a private or commercial entity.
Once a valid and publicly accessible identifier is provided, a thorough analysis and generation of the requested technical guide, including data tables, experimental protocols, and pathway visualizations, can be initiated.
The Discovery and Synthesis of Deucravacitinib (BMS-986165): A First-in-Class Allosteric TYK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deucravacitinib (B606291) (BMS-986165), marketed as Sotyktu®, represents a paradigm shift in the treatment of immune-mediated diseases, particularly moderate-to-severe plaque psoriasis.[1][2] It is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain, deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5] This allosteric mechanism of action confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects and leading to a favorable safety profile.[6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of deucravacitinib, with a focus on the key experimental data and methodologies that have defined its unique profile.
Introduction: The Rationale for Selective TYK2 Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways that drive immune responses and inflammation.[8] Dysregulation of these pathways is central to the pathophysiology of numerous autoimmune and inflammatory diseases. While broad-spectrum JAK inhibitors have demonstrated clinical efficacy, their lack of selectivity can lead to a range of side effects due to the inhibition of multiple cytokine pathways involved in normal physiological processes.[7]
TYK2 plays a crucial role in mediating the signaling of key cytokines implicated in the pathogenesis of psoriasis and other immune-mediated disorders, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3][9] The discovery of a selective TYK2 inhibitor was therefore pursued as a strategy to precisely target the pathogenic cytokine axes while sparing the broader immunomodulatory and homeostatic functions mediated by other JAKs. This led to the development of deucravacitinib, a molecule designed for high-affinity and selective binding to the TYK2 pseudokinase domain.[8]
Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain
Deucravacitinib's innovative mechanism of action lies in its ability to bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the catalytically active (JH1) domain.[4][5] This allosteric binding induces a conformational change that locks the JH2 and JH1 domains in an inactive state, thereby preventing TYK2 activation and subsequent downstream signaling.[10]
dot
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bristol Myers Squibb - New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 8. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
Deuterated Compounds in Kinase Inhibitor Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium (B1214612), a stable, heavy isotope of hydrogen, into kinase inhibitors represents a sophisticated approach in modern medicinal chemistry to enhance their therapeutic potential. This guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations for utilizing deuterated compounds in the design and development of next-generation kinase inhibitors. By leveraging the kinetic isotope effect (KIE), deuterium substitution can significantly alter a drug's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and increased efficacy. This document details the underlying science, showcases prominent examples of deuterated kinase inhibitors, provides detailed experimental protocols, and visualizes key concepts and pathways to equip researchers with the knowledge to implement this strategy in their own drug discovery programs.
Introduction: The Rationale for Deuteration in Kinase Inhibitor Design
Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology and immunology. However, their clinical utility can be hampered by suboptimal pharmacokinetic properties, such as rapid metabolism, which can lead to low drug exposure, the need for frequent or high doses, and the formation of toxic or inactive metabolites.
Deuteration, the selective replacement of hydrogen (¹H) with deuterium (²H or D), offers a subtle yet powerful tool to address these challenges. The C-D bond is stronger than the C-H bond, and this increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .
By strategically placing deuterium at known sites of metabolism ("metabolic hotspots") on a kinase inhibitor, it is possible to:
-
Improve Metabolic Stability: Decrease the rate of metabolism, particularly by cytochrome P450 (CYP) enzymes.
-
Enhance Pharmacokinetic Profiles: Increase drug half-life (t½), area under the curve (AUC), and mean residence time, potentially allowing for lower or less frequent dosing.
-
Reduce Toxic Metabolites: Block or slow the formation of metabolites that may be associated with adverse effects.
-
Increase Efficacy: Maintain therapeutic drug concentrations for a longer duration, leading to improved target engagement.
Case Studies: Deuterated Kinase Inhibitors in Development and Clinical Practice
The application of deuteration has led to the successful development and approval of several drugs, including a growing number of kinase inhibitors.
Deucravacitinib (B606291): A de novo Deuterated TYK2 Inhibitor
Deucravacitinib is a first-in-class, oral, allosteric inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of moderate-to-severe plaque psoriasis.[1][2] A key innovation in its design was the incorporation of a trideuterated methyl group (CD₃). This strategic deuteration was not to improve the stability of the parent drug itself, but to prevent the formation of a less selective N-demethylated metabolite.[3][4] This metabolite was found to inhibit other Janus kinases (JAKs), which could lead to off-target effects. By slowing the N-demethylation process, deucravacitinib maintains its high selectivity for TYK2, resulting in an improved safety profile compared to less selective JAK inhibitors.[3][5]
Donafenib: A Deuterated Derivative of Sorafenib (B1663141)
Donafenib is a deuterated version of the multi-kinase inhibitor sorafenib, approved in China for the first-line treatment of unresectable hepatocellular carcinoma.[6] Deuteration of the N-methyl group in donafenib leads to improved molecular stability and a more favorable pharmacokinetic profile compared to sorafenib.[3] In a head-to-head phase II/III clinical trial, donafenib demonstrated a statistically significant improvement in overall survival compared to sorafenib, along with a better safety profile, including a lower incidence of grade ≥3 adverse events.[6]
Deuruxolitinib (B3181904) (CTP-543): A Deuterated Analog of Ruxolitinib (B1666119)
Deuruxolitinib (CTP-543) is a deuterated form of the JAK1/JAK2 inhibitor ruxolitinib, developed for the treatment of alopecia areata.[7][8] Ruxolitinib is known to be metabolized, in part, through oxidation of its cyclopentyl moiety.[9] Deuteration of this ring in deuruxolitinib is intended to slow this metabolic process, potentially leading to a more consistent and sustained drug exposure.[10] Phase 1 data showed that deuruxolitinib had a half-life of approximately 3.3 hours, similar to that reported for non-deuterated ruxolitinib, but with comparable exposure at a lower dose.[11]
Quantitative Data on Deuterated Kinase Inhibitors
The following tables summarize the available quantitative data comparing deuterated kinase inhibitors to their non-deuterated counterparts.
| Compound | Metric | Deuterated (Donafenib) | Non-Deuterated (Sorafenib) | Reference(s) |
| Efficacy | Median Overall Survival | 12.1 months | 10.3 months | [6][12] |
| Median Progression-Free Survival | 3.7 months | 3.6 months | [6] | |
| Objective Response Rate | 4.6% | 2.7% | [6] | |
| Disease Control Rate | 30.8% | 28.7% | [6] | |
| Safety | Grade ≥3 Drug-Related Adverse Events | 38% | 50% | [6] |
| Adverse Events Leading to Dose Interruption/Reduction | 30% | 42% | [13] | |
| Table 1: Clinical trial data comparing donafenib and sorafenib in advanced hepatocellular carcinoma. |
| Compound | Metric | Deuterated (Deuruxolitinib - CTP-543) | Non-Deuterated (Ruxolitinib) | Reference(s) |
| Pharmacokinetics | Half-life (t½) | ~3.3 hours | ~3 hours | [1][11] |
| Exposure | Comparable exposure at a 16 mg twice-daily dose | Reported exposure at a 20 mg twice-daily dose | [11] | |
| Metabolism | Primary Metabolism | Primarily CYP3A4-mediated | Primarily CYP3A4-mediated, with hydroxylation on the cyclopentyl ring | [9][14] |
| Table 2: Comparative pharmacokinetic and metabolic data for deuruxolitinib and ruxolitinib. |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound, a critical step in evaluating the potential benefits of deuteration.
Objective: To determine the rate of disappearance of a test compound (deuterated vs. non-deuterated) when incubated with liver microsomes.
Materials:
-
Pooled human or rodent liver microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and control compounds (e.g., a known rapidly metabolized compound)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compound and control compound in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold solution of acetonitrile containing an internal standard to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) based on the rate of disappearance and the protein concentration.[4][11][15]
-
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting a pharmacokinetic study in rats to compare a deuterated compound with its non-deuterated analog.
Objective: To determine and compare the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance) of a deuterated and non-deuterated compound after administration to rats.
Materials:
-
Sprague-Dawley or Wistar rats
-
Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing (for oral administration).
-
Administer the test compounds to different groups of rats at a specified dose. Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
-
Compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.
-
Synthesis of a Deuterated Kinase Inhibitor: Example of Deuterated Ruxolitinib (Deuruxolitinib)
The synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents. The following is a conceptual outline based on patented synthesis methods for deuterated ruxolitinib derivatives.
Objective: To synthesize (R)-3-(cyclopentyl-d8)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile.
Key Deuterated Reagent: Deuterated cyclopentyl starting material.
Conceptual Synthetic Steps:
-
Preparation of Deuterated Intermediate: A key step would involve the synthesis of a deuterated cyclopentyl-containing building block. This could be achieved through various methods, such as the reduction of a cyclopentanone (B42830) derivative with a deuterated reducing agent (e.g., sodium borodeuteride) followed by further chemical modifications.
-
Coupling Reactions: The deuterated intermediate would then be incorporated into the final molecule through a series of coupling reactions, analogous to the synthesis of non-deuterated ruxolitinib. This would likely involve the formation of the pyrazole (B372694) ring and its subsequent attachment to the pyrrolo[2,3-d]pyrimidine core.
-
Chiral Resolution: As ruxolitinib is a single enantiomer, a chiral resolution step would be necessary to isolate the desired (R)-enantiomer of the deuterated compound.
-
Purification and Characterization: The final deuterated compound would be purified using techniques such as column chromatography and/or recrystallization. The structure and isotopic purity would be confirmed by methods like NMR spectroscopy and mass spectrometry.[6]
Visualizations: Diagrams of Pathways and Workflows
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gabarx.com [gabarx.com]
- 4. data.epo.org [data.epo.org]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Deuruxolitinib | C17H18N6 | CID 72704611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20150239896A1 - Deuterated Derivatives of Ruxolitinib - Google Patents [patents.google.com]
- 10. research.rug.nl [research.rug.nl]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US9249149B2 - Deuterated derivatives of ruxolitinib - Google Patents [patents.google.com]
- 15. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Deucravacitinib In Vitro Assay Development and Validation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain (JH1), Deucravacitinib uniquely targets the regulatory pseudokinase domain (JH2).[1][4] This allosteric mechanism locks TYK2 in an inactive conformation, thereby preventing its activation and downstream signaling.[1][4]
TYK2 is a key mediator of signaling for pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2][3] By selectively inhibiting TYK2, Deucravacitinib effectively downregulates the pathogenic IL-23/Th17 pathway, which is implicated in a variety of immune-mediated diseases.[4][5] This high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) minimizes off-target effects and contributes to a favorable safety profile.[6][7][8][9]
These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of Deucravacitinib and similar molecules. The described assays are fundamental for the preclinical assessment and validation of novel TYK2 inhibitors.
Deucravacitinib Signaling Pathway
The following diagram illustrates the signaling pathway modulated by Deucravacitinib. Cytokines such as IL-23 bind to their receptors, leading to the activation of TYK2 and another JAK family member. This initiates a phosphorylation cascade, culminating in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation. Deucravacitinib, by binding to the TYK2 pseudokinase domain, prevents the initial activation step, thereby blocking the entire downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of Deucravacitinib across various assays.
| Assay Type | Target/Pathway | Cell Type/System | IC50 | Reference |
| Probe Displacement Assay | TYK2 Binding | Biochemical | 0.2 nM | [6] |
| Kinase Binding Assay | JAK1, JAK2, JAK3 | Biochemical | >10,000 nM | [6] |
| Cellular Signaling Assay | IL-23-mediated pSTAT3 | Human T-cells | 1.1 nM | [6] |
| Cellular Signaling Assay | IL-12-mediated pSTAT4 | Human NK cells | 2.2 nM | [6] |
| Cellular Signaling Assay | IFNα-mediated pSTAT1 | Pan-T cells | 19 nM | [6] |
| Whole Blood Assay | IL-12-induced IFNγ | Human Whole Blood | 1.1 nM | [6] |
| Cellular Assay | IL-23 Signaling | Reporter Assay | 2-14 nM | [10] |
| Cellular Assay | IL-12 Signaling | Reporter Assay | 2-14 nM | [10] |
| Cellular Assay | Type I IFN Signaling | Reporter Assay | 2-14 nM | [10] |
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the direct inhibition of TYK2 kinase activity by Deucravacitinib. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Workflow:
Materials:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Deucravacitinib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of Deucravacitinib in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Prepare a master mix containing the TYK2 enzyme and substrate in kinase reaction buffer.
-
Add 2.5 µL of the Deucravacitinib dilution or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution, followed by 5 µL of the TYK2/substrate master mix.
-
-
Incubation: Cover the plate and incubate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each Deucravacitinib concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT (pSTAT) Assay
This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation by Deucravacitinib. This assay is crucial for determining the compound's activity in a more physiologically relevant context.
Workflow:
Materials:
-
Human T-cells or other relevant immune cells
-
Cell culture medium
-
Deucravacitinib
-
Recombinant human IL-23 (or other relevant cytokine, e.g., IFNα)
-
Fixation and permeabilization buffers
-
Fluorescently-labeled antibody against phosphorylated STAT (e.g., Alexa Fluor 647 anti-pSTAT3)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture human T-cells in appropriate medium. Prior to the assay, starve the cells in low-serum medium for 4-6 hours to reduce basal STAT phosphorylation.
-
Compound Treatment:
-
Plate the starved cells in a 96-well U-bottom plate.
-
Add serial dilutions of Deucravacitinib to the wells and pre-incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding IL-23 to a final concentration known to induce a robust pSTAT response (e.g., 10 ng/mL).
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the intracellular pSTAT by adding the fluorescently-labeled anti-pSTAT3 antibody.
-
Incubate in the dark for 30-60 minutes at room temperature.
-
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percent inhibition of pSTAT signaling at each Deucravacitinib concentration and determine the IC50 value.
Cytokine Release Assay
This protocol details a method to assess the ability of Deucravacitinib to inhibit the release of downstream pro-inflammatory cytokines, such as IL-17A, from stimulated immune cells.
Workflow:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Deucravacitinib
-
Recombinant human IL-23
-
ELISA kit for the target cytokine (e.g., Human IL-17A ELISA Kit)
-
Microplate reader
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Treatment and Stimulation:
-
Plate the PBMCs in a 96-well flat-bottom plate.
-
Add serial dilutions of Deucravacitinib and incubate for 1 hour.
-
Stimulate the cells with an optimal concentration of IL-23.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA:
-
Perform the ELISA for the target cytokine (e.g., IL-17A) on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample. Determine the percent inhibition of cytokine release for each Deucravacitinib concentration and calculate the IC50 value.
Assay Validation
Validation of these in vitro assays is critical to ensure the reliability, reproducibility, and accuracy of the data. Key validation parameters, based on ICH M10 guidelines for bioanalytical method validation where applicable, should be assessed.[1][2][3][4][6]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-assay and inter-assay variability. | Coefficient of Variation (CV) ≤ 20% |
| Accuracy | The closeness of the mean test results obtained by the assay to the true value. | Recovery of 80-120% of the nominal value for quality control samples. |
| Linearity & Range | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. | Correlation coefficient (r²) ≥ 0.98 for the standard curve. |
| Specificity & Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from the matrix or related compounds. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Assay performance remains within acceptable limits when parameters like incubation time or temperature are slightly varied. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively. | Signal-to-noise ratio ≥ 3 for LOD and ≥ 10 for LOQ. |
By implementing these detailed protocols and adhering to rigorous validation standards, researchers can confidently assess the in vitro pharmacology of Deucravacitinib and other novel TYK2 inhibitors, facilitating their advancement in the drug development pipeline.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. crossfire-oncology.com [crossfire-oncology.com]
Application Note: Quantification of Deucravacitinib in Human Plasma via HPLC-MS/MS
Introduction
Deucravacitinib is an innovative, orally administered selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It is indicated for the treatment of adults with moderate-to-severe plaque psoriasis who are candidates for systemic therapy or phototherapy.[2] Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), locking the enzyme in an inactive conformation.[1] This selective inhibition modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons.[3][4] Given its therapeutic importance, a robust and sensitive bioanalytical method for the quantification of Deucravacitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[5][6] This application note details a validated HPLC-MS/MS method for the reliable determination of Deucravacitinib in human plasma.
Mechanism of Action of Deucravacitinib
Deucravacitinib selectively inhibits TYK2, which is involved in the intracellular signaling pathways of several pro-inflammatory cytokines.[4] By binding to the regulatory domain of TYK2, Deucravacitinib prevents its activation and subsequent downstream signaling.[1] This targeted action disrupts the IL-23/TH17 and IL-12 signaling pathways, which are pivotal in the inflammatory processes of psoriasis.[2][7]
Caption: Deucravacitinib inhibits TYK2 signaling.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines the extraction of Deucravacitinib from human plasma.[8][9]
-
Pipette 100 µL of human plasma (containing K2EDTA as an anticoagulant) into a polypropylene (B1209903) vial.
-
Add 50 µL of the internal standard (IS) working solution (Trimethoprim, 500 ng/mL).
-
Vortex the mixture.
-
Add 100 µL of 2 mM ammonium (B1175870) formate (B1220265) and vortex again.
-
Add 1.0 mL of methyl tertiary butyl ether (MTBE) and vortex for 10 minutes at 2500 rpm.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean vial.
-
Evaporate the solvent to dryness at 40°C under a stream of nitrogen gas.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex for 3 minutes.
-
Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
2. HPLC-MS/MS Analysis
The following parameters are based on a validated method for Deucravacitinib quantification.[10][11]
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Shimadzu Prominence LC |
| Column | ACE-C18 (4.6 x 100 mm, 5 µm) |
| Mobile Phase | Methanol and 2 mM Ammonium Formate (80:20 v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | Shortened run period (specific time not detailed in source) |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | ABSCIEX API 4000 |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Deucravacitinib) | m/z 426.3 → 358.2 |
| MRM Transition (Trimethoprim - IS) | m/z 291.1 → 261.1 |
| Collision Energy | Optimized for each transition |
| Gas Settings | Optimized for the instrument |
Method Validation and Quantitative Data
The described method has been validated according to FDA guidelines.[8]
Linearity:
The method demonstrated excellent linearity over a concentration range of 0.500 to 601.050 ng/mL in human plasma.[10] The calibration curve was constructed using a weighted (1/x²) linear regression.[8] The correlation coefficient (r²) was consistently greater than 0.99.[12]
Accuracy and Precision:
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[8]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.500 | < 15% | < 15% | 85-115% | 85-115% |
| LQC | 1.444 | < 15% | < 15% | 85-115% | 85-115% |
| MQC | 240.733 | < 15% | < 15% | 85-115% | 85-115% |
| HQC | 456.798 | < 15% | < 15% | 85-115% | 85-115% |
| Data presented is a summary of expected performance based on validated methods.[8][11] |
Recovery and Matrix Effect:
The extraction recovery of Deucravacitinib from human plasma was consistent and reproducible across the QC levels.[9] The matrix effect was assessed to ensure that endogenous plasma components did not interfere with the quantification of the analyte or the internal standard.[11]
| QC Level | Mean Recovery (%) |
| LQC | ~95-104% |
| MQC | ~95-104% |
| HQC | ~95-104% |
| Data based on recovery ranges reported for a similar method in rat plasma.[11] |
Stability:
Deucravacitinib was found to be stable in human plasma under various storage and handling conditions, including bench-top (room temperature), auto-sampler, and long-term freezer storage.[10]
Experimental Workflow Diagram
Caption: HPLC-MS/MS workflow for Deucravacitinib.
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Deucravacitinib in human plasma.[6] The simple liquid-liquid extraction procedure and the short chromatographic run time allow for high-throughput analysis, making this method suitable for pharmacokinetic and clinical studies. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical method validation.
References
- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 4. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 5. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: UV Spectrophotometric Analysis of Deucravacitinib in Solution
Introduction
Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[1][2][3] It functions by allosterically inhibiting TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling of key cytokines such as interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons, all implicated in the pathogenesis of immune-mediated diseases.[4][5][6][7] Accurate and precise quantification of Deucravacitinib is essential for quality control in pharmaceutical formulations and for various research applications. This application note describes a simple, rapid, and validated UV spectrophotometric method for the determination of Deucravacitinib in a methanol (B129727) solvent system.
Physicochemical Properties of Deucravacitinib
A summary of the key physicochemical properties of Deucravacitinib is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | [1] |
| Molecular Formula | C₂₀H₁₉D₃N₈O₃ | [8] |
| Molecular Weight | 425.47 g/mol | [8][9] |
| Physical Form | White to yellow powder | [8][9] |
| Solubility | pH-dependent; solubility increases with decreasing pH. Insoluble in water. | [8][9][10] |
Mechanism of Action: TYK2 Inhibition
Deucravacitinib selectively inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, which is distinct from the highly conserved active (JH1) domain targeted by other JAK inhibitors.[4][7][11] This allosteric inhibition locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[4][11] By blocking the TYK2 pathway, Deucravacitinib modulates the signaling of pro-inflammatory cytokines, including IL-23, IL-12, and Type I interferons, which are central to the inflammatory cascade in psoriasis.[6][7]
Experimental Protocol: UV Spectrophotometric Determination of Deucravacitinib
This protocol outlines the procedure for the quantitative analysis of Deucravacitinib in a solution using UV spectrophotometry.
Instrumentation and Materials
-
Instrument: T60V UV double-beam spectrophotometer or equivalent.[1]
-
Software: UV Win software or equivalent.[1]
-
Cuvettes: 1 cm matched quartz cuvettes.[1]
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric Flasks: Grade A (10 mL, 100 mL).
-
Pipettes: Grade A.
-
Solvent: Methanol (HPLC grade).[1]
-
Reference Standard: Deucravacitinib pure drug.
-
Sample: Deucravacitinib tablets (e.g., Sotyktu™).[1]
Preparation of Solutions
2.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Deucravacitinib reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
2.2. Working Standard Solutions (1-5 µg/mL)
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute to the mark with methanol to obtain concentrations of 1, 2, 3, 4, and 5 µg/mL.[1]
2.3. Sample Solution Preparation (from tablets)
-
Weigh and finely powder 20 Deucravacitinib tablets to determine the average tablet weight.[1]
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Deucravacitinib.[1]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
From the filtered solution, pipette an appropriate volume into a volumetric flask and dilute with methanol to obtain a final theoretical concentration within the calibration range (e.g., 3 µg/mL).[1]
Spectrophotometric Analysis
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as the blank.
-
Record the UV spectrum of a working standard solution (e.g., 3 µg/mL) to determine the wavelength of maximum absorbance (λmax). The reported λmax for Deucravacitinib in methanol is 251 nm.[1]
-
Set the spectrophotometer to measure the absorbance at 251 nm.
-
Measure the absorbance of all working standard solutions and the sample solution at 251 nm against the methanol blank.
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification of Sample: Use the regression equation to calculate the concentration of Deucravacitinib in the sample solution from its absorbance.
-
Calculate the amount of Deucravacitinib in the tablet formulation using the appropriate dilution factors.
Method Validation Parameters
The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1]
| Parameter | Result | Reference |
| Linearity Range | 1-5 µg/mL | [1] |
| Correlation Coefficient (R²) | 0.999 | [1] |
| Limit of Detection (LOD) | 0.126 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.383 µg/mL | [1] |
| Precision | The method was found to be precise. | [1] |
| Accuracy | The method was found to be accurate. | [1] |
| Specificity | The method was found to be specific. | [1] |
Experimental Workflow
Conclusion
The UV spectrophotometric method detailed in this application note is simple, accurate, precise, and cost-effective for the routine analysis of Deucravacitinib in bulk and pharmaceutical dosage forms. The method is validated and demonstrates excellent linearity within the specified concentration range, making it a reliable tool for quality control and research purposes.
References
- 1. ijzi.net [ijzi.net]
- 2. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 3. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 7. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
Measuring the Potency of Deucravacitinib: Cell-Based Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that target the active ATP-binding site, Deucravacitinib allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][3] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[2][3][4] TYK2 is a key mediator of signaling pathways for pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][5][6] By inhibiting TYK2, Deucravacitinib effectively downregulates these critical inflammatory cascades, making it a promising therapeutic agent for various immune-mediated diseases, including psoriasis.[1][3]
These application notes provide detailed protocols for three key cell-based assays to determine the potency of Deucravacitinib by measuring its impact on TYK2-mediated signaling pathways.
Deucravacitinib Potency Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Deucravacitinib in various cell-based assays.
| Assay Type | Cell Type | Stimulant | Measured Endpoint | Deucravacitinib IC50 (nM) |
| STAT3 Phosphorylation | Kit225 T-cells | IL-23 | pSTAT3 | 2 - 19[4] |
| STAT1/2 Phosphorylation | Human PBMCs | IFN-α | pSTAT1/pSTAT2 | 2 - 19[4] |
| IFN-γ Production | Human Whole Blood | IL-12 | IFN-γ | 2 - 19[4] |
| IFN-α-induced pSTAT2 | Human T cells (CD3+) | IFN-α | pSTAT2 | ~5[7] |
| IFN-α-induced pSTAT2 | Human B cells (CD19+) | IFN-α | pSTAT2 | ~10[7] |
| IFN-α-induced pSTAT2 | Human Monocytes (CD14+) | IFN-α | pSTAT2 | ~15[7] |
| Reporter Gene Assay | T-cells | IFN-α | Luciferase Activity | 2 - 14[8] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
IL-23-Induced STAT3 Phosphorylation Assay in Kit225 T-cells
This assay measures the ability of Deucravacitinib to inhibit IL-23-induced phosphorylation of STAT3 in the human T-cell line Kit225.
Materials:
-
Kit225 T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Recombinant Human IL-23
-
Deucravacitinib
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorescently-conjugated anti-phospho-STAT3 (pY705) antibody
-
Flow cytometer
Protocol:
-
Cell Culture: Maintain Kit225 T-cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Seeding: Seed Kit225 cells in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well.
-
Compound Incubation: Prepare serial dilutions of Deucravacitinib in culture medium. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Add recombinant human IL-23 to a final concentration of 50 ng/mL to each well (except for the unstimulated control) and incubate for 20-30 minutes at 37°C.[9][10][11]
-
Fixation: Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer to each well. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with Staining Buffer. Resuspend the cells in Staining Buffer containing the fluorescently-conjugated anti-phospho-STAT3 antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells once with Staining Buffer and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 signal.
-
Data Analysis: Gate on the live cell population and determine the median fluorescence intensity (MFI) of the phospho-STAT3 signal for each condition. Calculate the percent inhibition of STAT3 phosphorylation for each Deucravacitinib concentration relative to the vehicle-treated, IL-23-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
IFN-α-Induced STAT1/2 Phosphorylation Assay in Human PBMCs
This assay assesses the potency of Deucravacitinib in inhibiting Type I IFN signaling in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant Human IFN-α
-
Deucravacitinib
-
Fixation and Permeabilization buffers (as described in Protocol 1)
-
Staining Buffer
-
Fluorescently-conjugated antibodies: anti-phospho-STAT1 (pY701), anti-phospho-STAT2 (pY690), and cell surface markers (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells, anti-CD14 for monocytes).
-
Flow cytometer
Protocol:
-
PBMC Preparation: If using cryopreserved PBMCs, thaw them rapidly and wash with warm medium. Resuspend the cells in RPMI-1640 with 10% FBS.
-
Cell Seeding: Seed PBMCs in a 96-well U-bottom plate at a density of 5 x 10^5 cells per well.
-
Compound Incubation: Add serial dilutions of Deucravacitinib to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IFN-α at a final concentration of 1000 U/mL for 15-30 minutes at 37°C.[7]
-
Fixation and Permeabilization: Follow steps 5 and 6 from Protocol 1.
-
Staining: Wash the cells twice with Staining Buffer. Perform cell surface staining with the antibody cocktail for T-cells, B-cells, and monocytes for 30 minutes on ice. Wash the cells, then perform intracellular staining for phospho-STAT1 and phospho-STAT2 as described in step 7 of Protocol 1.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific immune cell populations (T-cells, B-cells, monocytes) based on their surface marker expression. Determine the MFI of the phospho-STAT1 and phospho-STAT2 signals within each population. Calculate the percent inhibition and IC50 values for Deucravacitinib in each cell type.
IL-12-Induced IFN-γ Secretion Assay in Human NK Cells
This assay measures the functional consequence of TYK2 inhibition on a downstream effector function, cytokine production.
Materials:
-
Human Natural Killer (NK) cells, isolated from PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and IL-2 (for NK cell maintenance)
-
Recombinant Human IL-12
-
Deucravacitinib
-
IFN-γ ELISA kit or ELISpot kit
Protocol:
-
NK Cell Culture: Culture isolated human NK cells in complete RPMI-1640 medium supplemented with a low concentration of IL-2 to maintain viability and function.
-
Cell Seeding: Seed NK cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well.
-
Compound Incubation: Add serial dilutions of Deucravacitinib to the cells and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-12 to a final concentration of 10 ng/mL and incubate for 18-24 hours at 37°C.[12][13]
-
IFN-γ Measurement:
-
ELISA: Collect the cell culture supernatant and measure the concentration of IFN-γ using a commercial ELISA kit according to the manufacturer's instructions.
-
ELISpot: If using an ELISpot plate, follow the manufacturer's protocol for developing and counting the spots, where each spot represents an IFN-γ-secreting cell.
-
-
Data Analysis: For ELISA data, calculate the percent inhibition of IFN-γ secretion for each Deucravacitinib concentration. For ELISpot data, calculate the percent reduction in the number of spot-forming cells. Determine the IC50 value for Deucravacitinib.
Conclusion
The cell-based assays described in these application notes provide robust and reproducible methods for quantifying the potency of Deucravacitinib. By measuring the inhibition of key signaling events downstream of TYK2, these assays are invaluable tools for researchers and drug development professionals in the characterization of Deucravacitinib and other TYK2 inhibitors. The high selectivity of Deucravacitinib for TYK2, as demonstrated in these and other cellular assays, underscores its potential as a targeted therapy for a range of immune-mediated inflammatory diseases.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 9. Differential requirement for IL-2 and IL-23 in the differentiation and effector functions of Th17/ILC3-like cells in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 11. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. IL-12 enhances the natural killer cell cytokine response to Ab-coated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deucravacitinib in Animal Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). By binding to the regulatory pseudokinase domain of TYK2, deucravacitinib stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby blocking the signaling of key cytokines implicated in the pathogenesis of various autoimmune diseases, including interleukin-23 (IL-23), IL-12, and type I interferons. Preclinical studies in various animal models of autoimmune disease have demonstrated the therapeutic potential of deucravacitinib, providing a rationale for its clinical development.
These application notes provide a summary of the use of deucravacitinib in established animal models of psoriasis, inflammatory bowel disease (IBD), and lupus. Detailed protocols for key experiments are provided to guide researchers in designing and executing their own preclinical studies.
Mechanism of Action: TYK2 Signaling Pathway
Deucravacitinib's unique mechanism of action offers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3). This selectivity is attributed to its binding to the non-conserved regulatory domain, as opposed to the highly conserved ATP-binding site within the catalytic domain targeted by other JAK inhibitors. The inhibition of TYK2 disrupts the downstream signaling cascades of pro-inflammatory cytokines crucial to the autoimmune response.
Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.
Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used and robust model that recapitulates many of the key histopathological and immunological features of human plaque psoriasis. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a cutaneous inflammatory response characterized by erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female, 8 weeks old are commonly used)[1]
-
Group Size: 10 mice per group is recommended to achieve statistical power[1]
Induction of Psoriasis:
-
Anesthetize mice using isoflurane[1].
-
Shave the dorsal skin of each mouse[1].
-
Topically apply 62.5 mg of 5% imiquimod cream (e.g., Aldara™) to the shaved back skin daily for 6 consecutive days[1]. A control group should receive a sham treatment (e.g., Vaseline)[1].
Deucravacitinib Administration:
-
Dose: 30 mg/kg has been shown to be effective[1].
-
Formulation: Deucravacitinib powder can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a final concentration of 3 mg/mL[1].
-
Route: Oral gavage.
-
Frequency: Once daily, concurrently with the imiquimod application for 6 days[1].
Endpoint Assessments:
-
Clinical Scoring (Psoriasis Area and Severity Index - PASI):
-
Histopathological Analysis (Day 7):
-
Collect dorsal skin tissue and fix in 10% formalin[1].
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
-
Cytokine Analysis (Day 7):
-
Homogenize skin tissue samples to measure cytokine levels (e.g., IL-12p70, TNF-α, IL-1β, IL-6, and IL-17A) using methods like Meso Scale Discovery (MSD) or ELISA[1].
-
-
Spleen Index (Day 7):
-
Euthanize mice, collect spleens, and weigh them. An increased spleen weight is indicative of a systemic inflammatory response[1].
-
Experimental Workflow
References
Application Notes and Protocols for Deucravacitinib in Lupus Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib (B606291) is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. By binding to the regulatory domain of TYK2, deucravacitinib uniquely inhibits the signaling of key cytokines implicated in the pathogenesis of systemic lupus erythematosus (SLE), including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[1] This targeted mechanism of action distinguishes it from pan-JAK inhibitors and offers a promising therapeutic strategy for SLE. These application notes provide an overview of the preclinical rationale and clinical findings for deucravacitinib in the context of lupus research, along with detailed protocols for its application in established murine models of the disease.
Mechanism of Action: TYK2 Inhibition in Lupus
Deucravacitinib's therapeutic potential in SLE stems from its ability to modulate downstream signaling pathways that are crucial for the autoimmune response. TYK2 is essential for the signal transduction of type I IFNs, which are central to the pathogenesis of lupus.[2] Additionally, TYK2 mediates the signaling of IL-12 and IL-23, cytokines that drive the differentiation and activation of Th1 and Th17 cells, respectively, both of which contribute to the inflammatory cascade in lupus.
The diagram below illustrates the central role of TYK2 in cytokine signaling and the inhibitory effect of Deucravacitinib.
Caption: Deucravacitinib inhibits TYK2-mediated cytokine signaling.
Preclinical and Clinical Data Summary
While specific preclinical data on Deucravacitinib in lupus mouse models is not extensively published, studies on other TYK2 and JAK inhibitors in models such as the NZB/W F1 and MRL/lpr mice provide a strong rationale for its investigation. For instance, a selective JAK2 inhibitor demonstrated extended survival and reduced cytokine levels in MRL/lpr and NZB/W F1 mice.[3] Another TYK2 inhibitor, BMS-986202, was shown to inhibit the development of anti-dsDNA autoantibodies and proteinuria in a dose-dependent manner in NZB/W mice.[1][4]
The most robust data for Deucravacitinib in lupus comes from the Phase 2 PAISLEY clinical trial. This study demonstrated the efficacy and safety of Deucravacitinib in patients with active SLE.[1]
Table 1: Key Efficacy Endpoints from the Phase 2 PAISLEY Trial (Week 32)[1][5]
| Endpoint | Placebo (n=90) | Deucravacitinib 3 mg BID (n=91) | Deucravacitinib 6 mg BID (n=93) | Deucravacitinib 12 mg QD (n=89) |
| SRI-4 Response (%) | 34.4 | 58.2 (p=0.0006 vs placebo) | 49.5 (p=0.0210 vs placebo) | 44.9 |
| BICLA Response (%) | 25.6 | 47.3 (p=0.001 vs placebo) | Not Reported | Not Reported |
SRI-4: Systemic Lupus Erythematosus Responder Index 4; BICLA: British Isles Lupus Assessment Group-based Composite Lupus Assessment; BID: twice daily; QD: once daily.
Table 2: Pharmacodynamic Effects of Deucravacitinib in the PAISLEY Trial[6]
| Biomarker | Effect of Deucravacitinib Treatment |
| Type I Interferon (IFN) | Significant reduction in IFNα (at week 48) and IFNλ (from week 2) |
| IFN-regulated genes | Significant inhibition of expression |
| B cell pathway markers | Reduction in markers associated with B cell activation and differentiation |
| Autoantibodies | Decrease in anti-dsDNA antibodies |
| Complement | Increase in C3 and C4 levels in patients with low baseline levels |
Experimental Protocols for Lupus Research Models
The following protocols are designed for the application of Deucravacitinib in common murine models of SLE. These are suggested starting points and may require optimization based on specific experimental goals.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of Deucravacitinib.
Protocol 1: Prophylactic Treatment in NZB/W F1 Mice
This protocol is designed to assess the ability of Deucravacitinib to prevent or delay the onset of lupus-like disease in NZB/W F1 mice.
-
Animal Model: Female NZB/W F1 mice, 16-20 weeks of age (pre-proteinuric).
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2: Deucravacitinib (e.g., 15 mg/kg, once daily).
-
Group 3: Deucravacitinib (e.g., 30 mg/kg, once daily).
-
Group 4: Positive control (e.g., cyclophosphamide).
-
-
Drug Preparation and Administration:
-
Prepare a suspension of Deucravacitinib in the vehicle solution.
-
Administer the assigned treatment daily via oral gavage.
-
-
Monitoring:
-
Monitor body weight weekly.
-
Measure proteinuria weekly using urine dipsticks.
-
Collect serum samples bi-weekly via retro-orbital or submandibular bleeding for autoantibody analysis.
-
-
Endpoint Analysis (at 32-40 weeks of age or when moribund):
-
Serology: Measure serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.
-
Histopathology: Collect kidneys for histological analysis of glomerulonephritis. Stain with H&E and PAS.
-
Flow Cytometry: Analyze splenocyte populations (T cells, B cells, plasma cells) by flow cytometry.
-
Protocol 2: Therapeutic Treatment in MRL/lpr Mice
This protocol evaluates the efficacy of Deucravacitinib in treating established disease in MRL/lpr mice.
-
Animal Model: Female MRL/lpr mice, 8-10 weeks of age (with established lymphadenopathy and early signs of nephritis).
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Deucravacitinib (e.g., 30 mg/kg, once daily).
-
Group 3: Deucravacitinib (e.g., 60 mg/kg, once daily).
-
-
Drug Administration: Administer treatment daily via oral gavage for 8-12 weeks.
-
Monitoring:
-
Monitor body weight and lymph node size weekly.
-
Measure proteinuria weekly.
-
Collect serum for autoantibody analysis at baseline and at the end of the study.
-
-
Endpoint Analysis:
-
Serology: Analyze changes in anti-dsDNA and rheumatoid factor levels.
-
Histopathology: Assess the severity of glomerulonephritis and interstitial nephritis in kidney sections.
-
Gene Expression: Isolate RNA from kidney tissue to analyze the expression of inflammatory and fibrosis-related genes by qRT-PCR.
-
Protocol 3: In Vitro Splenocyte Stimulation Assay
This protocol assesses the direct effect of Deucravacitinib on immune cell activation from lupus-prone mice.
-
Cell Source: Isolate splenocytes from diseased NZB/W F1 or MRL/lpr mice.
-
Experimental Setup:
-
Plate splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate cells with varying concentrations of Deucravacitinib (e.g., 1 nM to 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with an appropriate stimulus, such as:
-
TLR7 agonist (e.g., R848) to mimic viral RNA sensing.
-
Anti-CD3/CD28 antibodies to stimulate T cell activation.
-
LPS to activate B cells and macrophages.
-
-
Incubate for 24-72 hours.
-
-
Endpoint Analysis:
-
Cytokine Production: Measure the concentration of cytokines (e.g., IFN-α, IL-6, IL-12, IL-17) in the culture supernatant by ELISA or multiplex assay.
-
Cell Proliferation: Assess cell proliferation using a BrdU or CFSE-based assay.
-
Gene Expression: Analyze the expression of key inflammatory genes in cell lysates by qRT-PCR.
-
Conclusion
Deucravacitinib represents a promising targeted therapy for SLE. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical lupus models. The data generated from such studies will be crucial for further elucidating the therapeutic potential of selective TYK2 inhibition in systemic lupus erythematosus and other autoimmune diseases.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Phase 3, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Efficacy and Safety of Deucravacitinib in Participants with Active Systemic Lupus Erythematosus (SLE) (POETYK SLE-2) [hss.edu]
- 3. JAK Inhibition as a Potential Treatment Target in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Deucravacitinib: A Selective TYK2 Inhibitor as a Tool Compound for Investigating JAK-STAT Signaling
Application Notes and Protocols for Researchers
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2) that offers a unique tool for researchers studying the intricacies of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways.[1][2][3] Its novel allosteric mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][4][5] This specificity minimizes off-target effects and makes Deucravacitinib an invaluable compound for dissecting the specific roles of TYK2 in cytokine signaling.[1][6]
Deucravacitinib has been shown to potently inhibit signaling downstream of key cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2][4] By blocking these pathways, Deucravacitinib serves as a powerful instrument for investigating the pathological roles of these cytokines in various immune-mediated inflammatory diseases.[3][4][7]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and selectivity of Deucravacitinib.
Table 1: In Vitro Inhibitory Activity of Deucravacitinib
| Assay Type | Target | IC50 (nM) | Reference |
| Probe Displacement Assay | TYK2 | 0.2 | [6] |
| In Vitro Kinase Binding Assay | JAK1 | >10,000 | [6] |
| In Vitro Kinase Binding Assay | JAK2 | >10,000 | [6] |
| In Vitro Kinase Binding Assay | JAK3 | >10,000 | [6] |
Table 2: Cellular Inhibitory Activity of Deucravacitinib
| Cellular Assay | Pathway | IC50 (nM) | Reference |
| IL-23 Signaling | TYK2-dependent | 2-19 | [6] |
| IL-12 Signaling | TYK2-dependent | 2-19 | [6] |
| IFN-α Signaling | TYK2-dependent | 2-19 | [6] |
| JAK1/3 Signaling | >100-fold selective for TYK2 | [6] | |
| JAK2 Signaling | >2000-fold selective for TYK2 | [6] |
Table 3: Whole Blood Assay Inhibitory Activity of Deucravacitinib and Other JAK Inhibitors
| Pathway | Inhibitor | Whole Blood IC50 (nM) |
| TYK2/JAK2 (IL-12 stimulated IFN-γ production) | Deucravacitinib | Potent Inhibition |
| Tofacitinib | ~56-120-fold less potent than Deucravacitinib | |
| Upadacitinib | ~56-120-fold less potent than Deucravacitinib | |
| Baricitinib | ~56-120-fold less potent than Deucravacitinib | |
| JAK1/3 (IL-2 stimulated pSTAT5) | Deucravacitinib | Weak Inhibition |
| Tofacitinib | Potent Inhibition | |
| Upadacitinib | Potent Inhibition | |
| Baricitinib | Potent Inhibition | |
| JAK2/2 (TPO stimulated pSTAT3) | Deucravacitinib | Weak Inhibition |
| Tofacitinib | Potent Inhibition | |
| Upadacitinib | Potent Inhibition | |
| Baricitinib | Potent Inhibition |
Note: This table is a qualitative summary based on findings that Deucravacitinib is significantly more potent against TYK2-dependent pathways compared to other JAK inhibitors in whole blood assays.[6]
Signaling Pathways Modulated by Deucravacitinib
Deucravacitinib's mechanism of action allows for the specific interrogation of TYK2-dependent signaling cascades.
Caption: Mechanism of Deucravacitinib Action.
The diagram above illustrates how Deucravacitinib allosterically binds to the regulatory JH2 domain of TYK2, locking the kinase in an inactive state and preventing downstream signaling.[4]
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of Deucravacitinib are provided below.
Protocol 1: In Vitro Whole Blood Assay for TYK2 Inhibition
This assay measures the ability of Deucravacitinib to inhibit IL-12-induced IFN-γ production in human whole blood, a TYK2-dependent process.
Materials:
-
Freshly drawn human whole blood from healthy donors (anticoagulated with heparin)
-
Deucravacitinib stock solution (in DMSO)
-
Recombinant human IL-12 (e.g., R&D Systems)
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
IFN-γ ELISA kit (e.g., R&D Systems, Thermo Fisher Scientific)
-
96-well cell culture plates
Procedure:
-
Prepare serial dilutions of Deucravacitinib in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.
-
In a 96-well plate, add 180 µL of whole blood to each well.
-
Add 20 µL of the diluted Deucravacitinib or vehicle control (RPMI with 0.1% DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare a working solution of IL-12 in RPMI 1640. The final concentration should be determined based on a pre-determined dose-response curve to achieve submaximal stimulation (e.g., 10 ng/mL).
-
Add 20 µL of the IL-12 working solution to all wells except for the unstimulated control wells (add 20 µL of RPMI 1640 instead).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of IFN-γ in the plasma samples using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IFN-γ production for each Deucravacitinib concentration relative to the vehicle-treated, IL-12-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the Deucravacitinib concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the Whole Blood Assay.
Protocol 2: Cellular Assay for Inhibition of STAT Phosphorylation
This protocol describes the use of Western blotting to assess the effect of Deucravacitinib on IFN-α-induced phosphorylation of STAT1 and STAT2 in a human cell line (e.g., EndoC-βH1).[8][9]
Materials:
-
Human cell line expressing the Type I IFN receptor (e.g., EndoC-βH1, HeLa, A549)
-
Cell culture medium appropriate for the chosen cell line
-
Deucravacitinib stock solution (in DMSO)
-
Recombinant human IFN-α (e.g., PBL Assay Science)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT2 (Tyr690), anti-total STAT1, anti-total STAT2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
The day before the experiment, starve the cells by replacing the growth medium with serum-free medium.
-
On the day of the experiment, treat the cells with various concentrations of Deucravacitinib or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with IFN-α (e.g., 1000 U/mL) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 and phospho-STAT2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total STAT1, total STAT2, and a loading control like β-actin.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated STAT levels to the total STAT levels.
Caption: STAT Phosphorylation Western Blot Workflow.
By employing these protocols and understanding its mechanism of action, researchers can effectively utilize Deucravacitinib as a highly selective tool to elucidate the specific contributions of TYK2-mediated signaling in health and disease.
References
- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. musechem.com [musechem.com]
- 8. Frontiers | Deucravacitinib, a tyrosine kinase 2 pseudokinase inhibitor, protects human EndoC-βH1 β-cells against proinflammatory insults [frontiersin.org]
- 9. Deucravacitinib, a tyrosine kinase 2 pseudokinase inhibitor, protects human EndoC-βH1 β-cells against proinflammatory insults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for pSTAT After Deucravacitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is an innovative oral therapeutic agent that functions as a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] As a member of the Janus kinase (JAK) family, TYK2 is integral to the signaling pathways of key cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons.[4][5][6] These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory diseases. The mechanism of Deucravacitinib involves binding to the regulatory pseudokinase domain of TYK2, which stabilizes an inactive conformation of the enzyme.[1][3] This allosteric inhibition effectively blocks the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the inflammatory response.[4][7][8]
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation of STAT proteins in response to Deucravacitinib treatment. This method is essential for researchers studying the pharmacodynamics of Deucravacitinib and its impact on the TYK2-STAT signaling pathway.
Signaling Pathway Overview
Deucravacitinib targets the TYK2 protein, a critical component of the JAK-STAT signaling cascade. Upon cytokine binding (e.g., IL-12, IL-23) to their receptors, TYK2 and another JAK protein are brought into proximity and phosphorylate each other.[5] This activation leads to the phosphorylation of the cytokine receptor, creating docking sites for STAT proteins.[4] The recruited STATs are then phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[4][5] Deucravacitinib, by inhibiting TYK2, prevents the phosphorylation and subsequent activation of STATs.[1][3]
Experimental Protocols
Western Blot Protocol for pSTAT after Deucravacitinib Treatment
This protocol outlines the steps for cell culture, treatment with Deucravacitinib, and subsequent Western blot analysis of phosphorylated STAT proteins.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line known to express the target cytokine receptors and exhibit a robust STAT phosphorylation response upon stimulation (e.g., peripheral blood mononuclear cells (PBMCs), natural killer cells, or other relevant immune cell lines).
-
Cell Seeding: Plate cells at an appropriate density to achieve approximately 80% confluency at the time of the experiment.
-
Starvation (Optional but Recommended): To reduce basal levels of STAT phosphorylation, serum-starve the cells for 4-6 hours prior to stimulation.
-
Deucravacitinib Pre-treatment: Treat the cells with the desired concentrations of Deucravacitinib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a suitable cytokine (e.g., IL-12, IL-23, or IFN-α) for a short period (typically 15-30 minutes) to induce STAT phosphorylation.[9][10] Include an unstimulated control group.
2. Cell Lysis:
-
Immediately after stimulation, place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[9]
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C with gentle agitation.[11] Recommended antibody dilutions should be determined empirically but often range from 1:1000.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT or a housekeeping protein like β-actin or GAPDH.
Experimental Workflow Diagram
References
- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with Deucravacitinib
References
- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. omnihealthpractice.com [omnihealthpractice.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. lupus.bmj.com [lupus.bmj.com]
- 9. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
Establishing a Deucravacitinib-Resistant Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib stabilizes an inhibitory conformation, thereby blocking its kinase activity.[1][3] This selective inhibition disrupts downstream signaling of key cytokines implicated in various immune-mediated inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][3][4][5] The therapeutic success of targeted agents like deucravacitinib can be limited by the development of drug resistance. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies. This document provides detailed protocols for establishing and characterizing a deucravacitinib-resistant cell line, a critical tool for investigating these resistance mechanisms.
Deucravacitinib's Mechanism of Action and the JAK-STAT Pathway
Deucravacitinib's unique allosteric inhibition of TYK2 provides high selectivity over other JAK family members (JAK1, JAK2, JAK3).[6] TYK2 plays a pivotal role in the signal transduction of several cytokine receptors. Upon cytokine binding, receptor-associated TYK2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[7][8] Deucravacitinib's inhibition of TYK2 effectively blocks this cascade.[1]
Figure 1: Deucravacitinib's Inhibition of the JAK-STAT Signaling Pathway.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during the establishment and characterization of a deucravacitinib-resistant cell line.
Table 1: Deucravacitinib IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Deucravacitinib IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., HaCaT) | 15 | 1 |
| Deucravacitinib-Resistant | 450 | 30 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Effect of Deucravacitinib on STAT Phosphorylation
| Cell Line | Treatment (100 nM Deucravacitinib) | p-STAT3 Levels (% of Control) | p-STAT5 Levels (% of Control) |
| Parental | Untreated | 100 | 100 |
| Parental | Deucravacitinib | 15 | 20 |
| Resistant | Untreated | 110 | 105 |
| Resistant | Deucravacitinib | 85 | 90 |
Table 3: Expression of Downstream Target Genes
| Cell Line | Treatment (100 nM Deucravacitinib) | IFN-stimulated gene (ISG) mRNA (Fold Change) | IL-17A mRNA (Fold Change) |
| Parental | Untreated | 1.0 | 1.0 |
| Parental | Deucravacitinib | 0.2 | 0.3 |
| Resistant | Untreated | 1.2 | 1.1 |
| Resistant | Deucravacitinib | 0.9 | 0.95 |
Experimental Protocols
Protocol for Establishing a Deucravacitinib-Resistant Cell Line
This protocol outlines a stepwise method for generating a deucravacitinib-resistant cell line from a parental line (e.g., a human keratinocyte line like HaCaT or a relevant cancer cell line).[9][10][11]
Materials:
-
Parental cell line
-
Complete cell culture medium
-
Deucravacitinib (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
96-well plates
-
Cell viability assay reagent (e.g., MTS, resazurin)
Workflow Diagram:
Figure 2: Workflow for Generating a Deucravacitinib-Resistant Cell Line.
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate parental cells in 96-well plates.
-
Treat with a range of deucravacitinib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTS or resazurin, see Protocol 4.2) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture parental cells in a flask with complete medium containing a low concentration of deucravacitinib (e.g., IC20, the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Stepwise Increase in Deucravacitinib Concentration:
-
Once the cells are proliferating steadily at the initial concentration, increase the deucravacitinib concentration by 1.5- to 2-fold.[11]
-
Continue to monitor and passage the cells.
-
If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Cryopreserve cells at each successful concentration step.
-
-
Establishment of a Resistant Line:
-
Repeat the stepwise increase in concentration until the cells can proliferate in a significantly higher concentration of deucravacitinib (e.g., 10- to 30-fold higher than the parental IC50).
-
Culture the resistant cells continuously in the high-deucravacitinib medium to maintain the resistant phenotype.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the resistant cell population to monitor the level of resistance.
-
A stable and significantly increased IC50 compared to the parental line confirms the establishment of a resistant cell line.
-
Protocol for Cell Viability Assay (MTS Assay)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of deucravacitinib. Include untreated and vehicle (DMSO) controls.
-
Incubate for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50.
Protocol for Western Blot Analysis of JAK-STAT Signaling
Procedure:
-
Plate parental and resistant cells and grow to 70-80% confluency.
-
Treat the cells with or without deucravacitinib at a specified concentration (e.g., 100 nM) for a designated time (e.g., 1-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-STAT5, STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Characterization of the Resistant Cell Line
Once a deucravacitinib-resistant cell line is established, a series of experiments should be performed to characterize the resistance mechanisms.
Logical Relationship Diagram:
Figure 3: Logical Flow for Characterizing Resistance Mechanisms.
Potential Mechanisms of Resistance to Investigate:
-
Target-based resistance:
-
Mutations in TYK2: Sequence the TYK2 gene to identify mutations in the pseudokinase domain that may prevent deucravacitinib binding, or activating mutations in the kinase domain.
-
TYK2 overexpression: Quantify TYK2 protein levels by Western blot to determine if increased expression overcomes the inhibitory effect of the drug.
-
-
Bypass signaling pathways:
-
Upregulation of other JAKs or kinases: Investigate if other signaling pathways are activated to compensate for TYK2 inhibition.
-
-
Drug efflux:
-
Overexpression of drug transporters: Examine the expression of ABC transporters that may pump deucravacitinib out of the cell.
-
These detailed application notes and protocols provide a comprehensive framework for researchers to establish and characterize deucravacitinib-resistant cell lines. These cellular models will be invaluable for elucidating the molecular mechanisms of resistance and for the development of strategies to overcome treatment failure.
References
- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Deucravacitinib Kinase Profiling: Application Notes and Protocols for Determining Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, involving allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity over other JAK family members (JAK1, JAK2, and JAK3).[2][3][4][5][6] This selectivity is critical for its therapeutic efficacy in treating immune-mediated diseases like psoriasis, while potentially mitigating side effects associated with broader JAK inhibition.[7][8]
These application notes provide detailed protocols for key assays used to characterize the kinase selectivity profile of Deucravacitinib. The included methodologies are designed to enable researchers to assess its potency and selectivity in various experimental settings, from biochemical assays to cell-based and whole blood analyses.
Mechanism of Action: Allosteric Inhibition of TYK2
Deucravacitinib's selectivity stems from its binding to the regulatory JH2 domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain targeted by most other JAK inhibitors.[2][6] This allosteric binding locks the TYK2 protein in an inactive conformation, preventing its activation and downstream signaling.[6] This distinct mechanism avoids the off-target inhibition of other JAKs, which share a more homologous catalytic domain.
Data Presentation: Deucravacitinib Kinase Selectivity
The following table summarizes the quantitative data on Deucravacitinib's inhibitory activity and selectivity against TYK2 and other JAK kinases from various assay formats.
| Assay Type | Kinase Target | Parameter | Deucravacitinib | Tofacitinib (B832) | Upadacitinib | Baricitinib (B560044) | Reference |
| Biochemical Assay | TYK2 | IC50 (nM) | 0.2 | - | - | - | [4] |
| JAK1 | IC50 (µM) | >10 | - | - | - | [4] | |
| JAK2 | IC50 (µM) | >10 | - | - | - | [4] | |
| JAK3 | IC50 (µM) | >10 | - | - | - | [4] | |
| Cellular Assay (Signaling) | TYK2 (IL-12/IL-23/IFN-α) | IC50 (nM) | 2-19 | - | - | - | [4] |
| JAK1/3 | IC50 (nM) | >100-fold selective | - | - | - | [4] | |
| JAK2 | IC50 (nM) | >2000-fold selective | - | - | - | [4] | |
| Whole Blood Assay | TYK2/JAK2 (IL-12 induced IFN-γ) | IC50 (nM) | 5.8 | 330 | 693 | 338 | [4] |
| JAK1/3 (IL-2 induced pSTAT5) | IC50 (nM) | 1070 | 110 | 14 | 55 | [4] | |
| JAK2/2 (TPO induced pSTAT3) | IC50 (nM) | >10000 | 1200 | 330 | 370 | [4] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Selectivity is expressed as the ratio of IC50 values for JAK1/2/3 versus TYK2.
Experimental Protocols
Biochemical Kinase Activity Assay
This protocol outlines a method to determine the direct inhibitory activity of Deucravacitinib on purified kinase enzymes.
Objective: To measure the IC50 value of Deucravacitinib against purified TYK2, JAK1, JAK2, and JAK3 enzymes.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant TYK2, JAK1, JAK2, and JAK3 enzymes
-
Kinase substrate (e.g., IRS-1tide peptide)
-
ATP
-
Kinase assay buffer
-
Deucravacitinib (and other inhibitors for comparison)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)
-
96-well or 384-well white plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 1x kinase assay buffer.
-
Prepare serial dilutions of Deucravacitinib in the kinase assay buffer.
-
Prepare the kinase, substrate, and ATP solutions to the desired concentrations in the kinase assay buffer.
-
-
Assay Setup:
-
Add the inhibitor solution to the wells of the plate. Include a "no inhibitor" control and a "no enzyme" blank.
-
Add the kinase and substrate mixture to all wells except the blank.
-
Add assay buffer to the blank wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-STAT Assay
This protocol describes a method to assess the inhibitory effect of Deucravacitinib on cytokine-induced STAT phosphorylation in a cellular context.
Objective: To measure the IC50 of Deucravacitinib for the inhibition of cytokine-induced STAT phosphorylation downstream of TYK2, JAK1, and JAK2.
Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a relevant cell line (e.g., THP-1 monocytes). The phosphorylation of STAT proteins is then measured by flow cytometry or other immunoassays.
Materials:
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium
-
Cytokines: IFN-α (for TYK2/JAK1), IL-6 (for JAK1/JAK2), GM-CSF (for JAK2/JAK2)
-
Deucravacitinib
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against phospho-STAT3 (pSTAT3) and phospho-STAT5 (pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells to the desired density.
-
Harvest and resuspend the cells in serum-free medium.
-
-
Inhibitor Treatment:
-
Aliquot cells into a 96-well plate.
-
Add serial dilutions of Deucravacitinib to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the respective cytokines (e.g., IFN-α, IL-6, or GM-CSF) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer to allow antibody entry.
-
-
Intracellular Staining:
-
Stain the cells with fluorescently labeled anti-pSTAT antibodies.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Normalize the MFI values to the cytokine-stimulated control without inhibitor.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Human Whole Blood Assay
This protocol provides a method to evaluate the selectivity of Deucravacitinib in a more physiologically relevant matrix.
Objective: To determine the IC50 values of Deucravacitinib for the inhibition of cytokine-induced signaling in human whole blood.
Principle: Freshly collected human whole blood is treated with the inhibitor and then stimulated with specific cytokines to activate different JAK pathways. The downstream readouts can be the production of a secondary cytokine (e.g., IFN-γ) or the phosphorylation of STATs in specific immune cell subsets.
Materials:
-
Freshly drawn human whole blood from healthy donors (using an appropriate anticoagulant like heparin).
-
Deucravacitinib and other JAK inhibitors.
-
Stimulants:
-
For TYK2/JAK2: IL-12
-
For JAK1/3: IL-2
-
For JAK2/2: Thrombopoietin (TPO)
-
-
For IFN-γ measurement: ELISA kit for human IFN-γ.
-
For pSTAT measurement: As described in the Cellular Phospho-STAT Assay protocol, with the addition of antibodies to identify specific cell populations (e.g., CD4 for T cells).
Procedure for IFN-γ Endpoint (TYK2/JAK2):
-
Assay Setup:
-
Aliquot whole blood into a 96-well plate.
-
Add serial dilutions of Deucravacitinib and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add IL-12 to the wells to stimulate IFN-γ production.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
-
IFN-γ Measurement:
-
Measure the concentration of IFN-γ in the plasma samples using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IFN-γ production for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by non-linear regression analysis.
-
Procedure for pSTAT Endpoint (JAK1/3 and JAK2/2):
-
Follow the steps for inhibitor incubation and cytokine stimulation as described in the Cellular Phospho-STAT Assay, using IL-2 to assess JAK1/3 (measuring pSTAT5 in T cells) and TPO to assess JAK2/2 (measuring pSTAT3 in platelets or other relevant cells).
-
Proceed with fixation, permeabilization, staining, and flow cytometry analysis as previously detailed, including cell surface markers to gate on the specific immune cell populations of interest.
-
Analyze the data to determine the IC50 values for the inhibition of STAT phosphorylation.
Conclusion
The assays described in these application notes provide a comprehensive framework for evaluating the kinase selectivity of Deucravacitinib. The high selectivity for TYK2 over other JAK family members, as demonstrated through these and similar methodologies, is a key differentiating feature of this novel allosteric inhibitor.[4][9] By employing these detailed protocols, researchers can further explore the unique pharmacological profile of Deucravacitinib and its therapeutic potential in a range of immune-mediated diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Deucravacitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is an innovative, oral, small-molecule inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that target the active ATP-binding site, Deucravacitinib binds to the regulatory pseudokinase domain of TYK2.[3] This allosteric mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[1][4] TYK2 is a crucial mediator of key cytokine signaling pathways, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated inflammatory diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][5][6]
By selectively inhibiting TYK2, Deucravacitinib effectively downregulates the downstream signaling cascades, leading to a reduction in the expression of pro-inflammatory genes.[3] This document provides detailed application notes and protocols for analyzing the gene expression changes in response to Deucravacitinib treatment, offering researchers a guide to understanding its molecular impact.
Mechanism of Action and Signaling Pathway
Deucravacitinib's therapeutic effects stem from its selective inhibition of the TYK2 enzyme. This disrupts the signaling of cytokines pivotal to inflammatory processes.[1] Specifically, TYK2 is involved in the signal transduction of:
-
IL-23/Th17 Pathway: IL-23 signaling, which is critical for the expansion and maintenance of T helper 17 (Th17) cells, is mediated by TYK2 and JAK2. Th17 cells produce pro-inflammatory cytokines like IL-17.[2][5] Deucravacitinib's inhibition of TYK2 dampens this pathway, reducing IL-17 production.[2]
-
IL-12 Pathway: This pathway, important for the differentiation of Th1 cells, also relies on TYK2 signaling.
-
Type I IFN Pathway: TYK2 is essential for the signaling of Type I interferons (e.g., IFN-α, IFN-β), which play a significant role in the innate immune response and are implicated in autoimmune diseases like SLE.[1][6]
The inhibition of these pathways ultimately leads to the downregulation of numerous psoriasis-associated and IFN-regulated genes.[2][6]
Quantitative Data on Gene and Protein Expression Changes
Deucravacitinib treatment leads to a dose-dependent reduction in the expression of genes and proteins associated with psoriasis and other inflammatory conditions.
| Biomarker Category | Marker | Percent Reduction (after 16 weeks) | Reference |
| Th17 Pathway | IL-17A | 47% - 50% | [2][6][7] |
| IL-19 | 72% | [2][6][7] | |
| Keratinocyte Derived | Beta-defensin | 81% - 84% | [2][6][7] |
| Type I IFN Pathway | IFN Score* | >50% | [8] |
*IFN Score based on a 5-gene signature: MX1, HERC5, IFIT1, RSAD2, and EIF2AK2.[8]
| Kinase | IC50 (nM) | Selectivity vs. TYK2 | Reference |
| TYK2 | <10 | - | [9] |
| JAK1 | >1000 | >100-fold | [7][9] |
| JAK2 | >5000 | >500-fold | [7][9] |
| JAK3 | >1000 | >100-fold | [7][9] |
Experimental Protocols
The following protocols provide a framework for studying the effects of Deucravacitinib on gene expression.
Protocol 1: Cell Culture and Deucravacitinib Treatment
-
Cell Lines:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): For studying broad immune responses.
-
HaCaT cells (immortalized human keratinocytes): For investigating effects on skin-related inflammation.
-
Specific immune cell subsets (e.g., CD4+ T cells, B cells): For more targeted analysis.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for PBMCs, DMEM for HaCaT) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Deucravacitinib Preparation: Dissolve Deucravacitinib in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture media to achieve desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment:
-
Seed cells at an appropriate density.
-
Allow cells to adhere or stabilize for 24 hours.
-
Replace media with fresh media containing Deucravacitinib or vehicle control.
-
Incubate for a specified duration (e.g., 6, 24, or 48 hours) depending on the experimental endpoint. For gene expression analysis, a 24-hour treatment is often a good starting point.
-
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation:
-
Harvest cells and lyse them using a TRIzol-based reagent or a column-based RNA purification kit according to the manufacturer's instructions.
-
Ensure all steps are performed in an RNase-free environment.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for RNA-sequencing.[10]
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[11]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
-
Protocol 4: Genome-Wide Gene Expression Analysis by RNA-Sequencing (DRUG-seq)
DRUG-seq is a high-throughput RNA-sequencing method ideal for profiling transcriptional responses to various compounds.[13][14]
-
Library Preparation:
-
Following cell lysis in 384-well plates, RNA is reverse-transcribed using primers that incorporate well-specific barcodes and unique molecular identifiers (UMIs).[13]
-
Samples are then pooled for second-strand synthesis and library construction.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in Deucravacitinib-treated samples compared to controls.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify biological pathways that are significantly altered by the treatment.
-
Protocol 5: Analysis of Signaling Pathway Activation by Western Blotting
-
Protein Lysate Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.[16] Recommended primary antibodies include those against:
-
Phospho-STAT1 (pSTAT1)
-
Total STAT1
-
Phospho-STAT3 (pSTAT3)
-
Total STAT3
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the molecular effects of Deucravacitinib. By employing these methodologies, scientists can gain valuable insights into the drug's impact on gene expression and signaling pathways, contributing to a deeper understanding of its therapeutic mechanisms and potential applications in various immune-mediated diseases.
References
- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omnihealthpractice.com [omnihealthpractice.com]
- 6. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. AB0521 IDENTIFICATION OF AN INTERFERON 5-GENE SIGNATURE SCORE AS A PHARMACODYNAMIC AND POTENTIAL PREDICTIVE BIOMARKER FOR DEUCRAVACITINIB TREATMENT IN A PHASE 2 TRIAL IN PATIENTS WITH SYSTEMIC LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. Non-Clinical Evaluations of Deucravacitinib and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways - ACR Meeting Abstracts [acrabstracts.org]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. oaepublish.com [oaepublish.com]
- 13. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.championsoncology.com [blog.championsoncology.com]
- 15. 2.6. Western Blot Analysis [bio-protocol.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Deucravacitinib solubility issues and solutions for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of deucravacitinib (B606291) for in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of deucravacitinib to consider for in vitro studies?
A1: Deucravacitinib is a white to yellow powder.[1] Its solubility is pH-dependent, with increased solubility at a lower pH.[1][2] It is a free base with a molecular weight of 425.47 g/mol .[1]
Q2: What is the recommended solvent for preparing a stock solution of deucravacitinib?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of deucravacitinib for in vitro use.[3][4][5][6][7]
Q3: I am observing precipitation when I dilute my deucravacitinib DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue due to the poor aqueous solubility of deucravacitinib.[3] Here are several troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and solubility issues.
-
Increase the acidity: Deucravacitinib's solubility increases with decreasing pH.[1] While significant changes to media pH can affect cell viability, slight acidification of the final working solution, if tolerated by the cell line, may help.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer can help maintain solubility.[8]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform suspension.[3][4]
-
Prepare fresh dilutions: Prepare working solutions fresh from the DMSO stock immediately before use to minimize the time for precipitation to occur.
Q4: Can I use solvents other than DMSO for my experiments?
A4: While DMSO is the primary choice, for specific applications, other organic solvents might be considered. However, their compatibility with your in vitro system must be thoroughly validated. Deucravacitinib is reported to be insoluble in water and ethanol.[5][7]
Quantitative Solubility Data
The following tables summarize the reported solubility of deucravacitinib in various solvents and conditions.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~33.33 | ~78.34 | Sonication may be required.[3][4] |
| DMSO | 29 | 68.16 | - |
| DMSO | 84.2 | 197.9 | Sonication is recommended.[6] |
| DMSO | 30 | 70.51 | Use fresh DMSO as moisture can reduce solubility.[7] |
| DMSO | 85 | 199.78 | Use fresh DMSO.[7] |
Note: Variations in reported solubility may be due to differences in the specific batches of deucravacitinib, the purity of the solvent, temperature, and the methods used for measurement.
Table 2: Aqueous Solubility
| Media | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | - | 25 | 0.005[2] |
| Aqueous Buffer | 1.05 | 37 | >3[2] |
| Aqueous Buffer | 4.5 | 37 | 0.011[2] |
| Aqueous Buffer | 6.5 | 37 | 0.009[2] |
Experimental Protocols
Protocol 1: Preparation of a Deucravacitinib Stock Solution in DMSO
-
Materials:
-
Deucravacitinib powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the deucravacitinib powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of deucravacitinib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 30 mM).
-
Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.[3]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
Deucravacitinib DMSO stock solution
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the deucravacitinib DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
It is recommended to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly to minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.1%).
-
Use the freshly prepared working solutions immediately in your in vitro assays.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Deucravacitinib | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Deucravacitinib Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Deucravacitinib (B606291) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Deucravacitinib?
A1: Deucravacitinib is a poorly soluble compound.[1][2] Its aqueous solubility is approximately 0.159 mg/mL.[2] The solubility is also pH-dependent, decreasing as the pH increases.[3] For instance, in an aqueous buffer at pH 6.5, the solubility is reported to be as low as 0.009 mg/mL, while it is over 3 mg/mL at a pH of 1.05.[4]
Q2: Why is Deucravacitinib's solubility pH-dependent?
A2: Deucravacitinib is a free base, and its solubility increases with decreasing pH.[3] In acidic environments, the molecule can become protonated, leading to increased interaction with water and thus higher solubility.
Q3: What are the common strategies to improve the aqueous solubility of Deucravacitinib for in vitro and in vivo research?
A3: Common strategies include:
-
pH Adjustment: Using acidic buffers to lower the pH of the medium can significantly increase solubility.[1][3]
-
Co-solvents: Employing a mixture of solvents, such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycols (PEGs), and others, can enhance solubility.[5][6]
-
Amorphous Solid Dispersions (ASDs): Creating a dispersion of amorphous Deucravacitinib in a polymer matrix is a highly effective method to improve dissolution and bioavailability.[4]
Troubleshooting Guides
Issue: Precipitation of Deucravacitinib in aqueous buffer during in vitro assays.
Possible Cause: The pH of the buffer is too high, or the concentration of Deucravacitinib exceeds its solubility limit in the final assay medium.
Solutions:
-
Lower the pH of the buffer: If compatible with your experimental system, adjust the pH to a more acidic range (e.g., pH 4.5-6.0) to increase Deucravacitinib's solubility.[3]
-
Use a co-solvent: Prepare a concentrated stock solution of Deucravacitinib in an organic solvent like DMSO and then dilute it into the aqueous buffer.[6][7] Ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
-
Prepare an Amorphous Solid Dispersion (ASD): For more sustained solubility enhancement, consider preparing an ASD of Deucravacitinib.
Issue: Low oral bioavailability in animal studies.
Possible Cause: Poor dissolution of the crystalline form of Deucravacitinib in the gastrointestinal tract.
Solutions:
-
Formulate as an Amorphous Solid Dispersion (ASD): This is a proven method to significantly increase the oral bioavailability of Deucravacitinib.[4] A formulation using hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has been shown to achieve high bioavailability.[2][4]
-
Co-solvent Formulation: For preclinical studies, a co-solvent system can be used to administer Deucravacitinib orally. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[5][6]
Data Presentation: Solubility of Deucravacitinib
Table 1: Solubility of Deucravacitinib in Various Solvents and Formulations
| Solvent/Formulation System | Solubility (% w/w or mg/mL) | Reference |
| Water | 0.009 mg/mL (at pH 6.5) | [4] |
| Aqueous Buffer (pH 1.05) | >3 mg/mL | [4] |
| Aqueous Buffer (pH 4.5) | 0.011 mg/mL | |
| PEG 400 | 0.64% w/w | [1] |
| Diethylene glycol monoethyl ether (DEGEE) | 0.62% w/w | [1] |
| Dimethyl isosorbide (B1672297) (DMI) | 0.51% w/w | [1] |
| DMSO | 84.2 mg/mL | |
| 5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline | 3.83 mg/mL (Suspension) | [5][6] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | [5][6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | [5][6] |
| 50% PEG300 + 50% Saline | 10 mg/mL (Clear Solution) | [5][6] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD of Deucravacitinib for research purposes.
Materials:
-
Crystalline Deucravacitinib
-
Polymer (e.g., PVP K30, Kollidon® VA 64, Eudragit L100, Eudragit L100-55, HPMC Phthalate)[8]
-
Rotary evaporator or spray dryer
-
Vacuum oven
Procedure:
-
Dissolve crystalline Deucravacitinib and the chosen polymer in the solvent at ambient temperature until a clear, particle-free solution is obtained.[8] The ratio of drug to polymer can be varied (e.g., 1:1, 1:2) to optimize performance.
-
For solvent evaporation, subject the solution to distillation under reduced pressure using a rotary evaporator at an appropriate temperature (e.g., 45-65°C) until a solid film is formed.[9]
-
For spray drying, the solution is atomized into a heated gas stream, leading to rapid evaporation of the solvent and formation of solid particles.[2]
-
Dry the resulting solid material under vacuum to remove any residual solvent.[8][9]
-
Characterize the resulting ASD using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous state and differential scanning calorimetry (DSC) to determine the glass transition temperature.
Protocol 2: Preparation of a Co-solvent Formulation for Oral Administration in Animal Studies
This protocol provides a method for preparing a clear solution of Deucravacitinib for oral gavage.
Materials:
-
Deucravacitinib
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a stock solution of Deucravacitinib in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the Deucravacitinib DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[5]
-
Add 50 µL of Tween 80 to the mixture and mix until homogeneous.[5]
-
Add 450 µL of saline to the mixture and mix to obtain a clear solution.[5] The final concentration will be 2.5 mg/mL. Adjust volumes as needed for different target concentrations.
Visualizations
Deucravacitinib Signaling Pathway
References
- 1. WO2023076515A1 - Topical formulations of deucravacitinib - Google Patents [patents.google.com]
- 2. Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. WO2024176263A1 - Deucravacitinib amorphous solid dispersions and polymorphs thereof - Google Patents [patents.google.com]
- 9. WO2023181075A1 - Amorphous solid dispersions of deucravacitinib and processes for the preparation thereof - Google Patents [patents.google.com]
Deucravacitinib Stability and Degradation Analysis: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the stability testing and degradation product analysis of deucravacitinib (B606291). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for deucravacitinib?
A1: Forced degradation studies for deucravacitinib are conducted to understand its intrinsic stability and to identify potential degradation products. These studies typically involve exposing the drug substance to hydrolytic, oxidative, thermal, and photolytic stress conditions.[1][2]
Q2: Has a stability-indicating High-Performance Liquid Chromatography (HPLC) method been developed for deucravacitinib?
A2: Yes, a validated HPLC method has been developed for the separation of deucravacitinib from its degradation products.[1][2] This method is crucial for monitoring the stability of the drug and quantifying any impurities that may form.
Q3: What degradation products of deucravacitinib have been identified?
A3: A significant hydrolytic degradation product has been characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This degradant exhibits a protonated molecular ion peak ([M+H]⁺) at an m/z of 358.1805.[1][2] The formation of other degradation products under oxidative, thermal, and photolytic stress has been investigated, though detailed structural information for these is not as readily available in public literature.[1][2]
Q4: What is the potential impact of the identified degradation product?
A4: In silico mutagenicity tests have indicated a potential for mutagenicity for both deucravacitinib and its identified hydrolytic degradation product.[1][2] This highlights the importance of controlling degradation during manufacturing and storage.
Troubleshooting Guide for Deucravacitinib HPLC Analysis
This guide addresses common issues that may arise during the HPLC analysis of deucravacitinib using a stability-indicating method.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible sample solvent- pH of the mobile phase is not optimal | - Replace the HPLC column.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.- Verify the pH of the ammonium (B1175870) acetate (B1210297) buffer is approximately 4.75.[1][2] |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration is insufficient | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow the column to equilibrate with the mobile phase for an adequate amount of time before analysis. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents and additives.- Implement a robust needle wash protocol.- Inject a blank solvent to check for carryover. |
| Low signal intensity | - Incorrect detection wavelength- Sample degradation in the autosampler- Low sample concentration | - Set the UV detector to 254 nm.[1][2]- Use a cooled autosampler if available.- Ensure the sample concentration is within the validated range (e.g., 5-150 µg/mL).[1][2] |
| No peaks detected | - No sample injected- Detector lamp is off or malfunctioning- Incorrect mobile phase composition | - Check the autosampler for proper vial and injection volume settings.- Verify the detector lamp status.- Confirm the correct preparation of the mobile phase. |
Data Presentation
Table 1: HPLC Method Parameters for Deucravacitinib Stability Indicating Assay
| Parameter | Specification |
| Stationary Phase | Phenomenex Gemini, C18 (250 x 4.6 mm, 5µm)[1][2] |
| Mobile Phase | Solvent A: Ammonium acetate buffer (pH 4.75)Solvent B: Acetonitrile[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Detection Wavelength | 254 nm[1][2] |
| Linearity Range | 5 - 150 µg/mL[1][2] |
Table 2: Characterized Hydrolytic Degradation Product of Deucravacitinib
| Degradation Condition | Analytical Technique | Key Finding |
| Hydrolytic | LC-MS/MS (ESI+) | Protonated molecular ion peak ([M+H]⁺) at m/z 358.1805[1][2] |
Experimental Protocols & Visualizations
Forced Degradation Study Workflow
The following diagram outlines the general workflow for conducting forced degradation studies on deucravacitinib.
Analytical Workflow for Stability Sample Analysis
This diagram illustrates the logical flow for analyzing stability samples of deucravacitinib.
References
Technical Support Center: Deucravacitinib Hydrolytic Degradation Analysis
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments focused on the hydrolytic degradation of Deucravacitinib (B606291).
Frequently Asked Questions (FAQs)
Q1: What is the primary hydrolytic degradation product of Deucravacitinib?
A1: Under forced hydrolytic conditions (acidic and basic), Deucravacitinib primarily degrades into a single major product. This has been identified through liquid chromatography-mass spectrometry (LC-MS), which detected a protonated molecular ion peak [M+H]⁺ at an m/z of 358.1805 for the degradation product.[1][2]
Q2: What is the likely chemical structure of the main hydrolytic degradation product?
A2: The molecular weight of Deucravacitinib is approximately 425.47 g/mol . The observed protonated degradation product has a mass-to-charge ratio of 358.1805. The mass difference of about 67.29 amu corresponds to the loss of the cyclopropanecarbonyl group (C₄H₄O). This suggests that the hydrolysis occurs at the cyclopropylamide bond, resulting in the formation of an amino-pyridazine derivative.
Q3: How susceptible is Deucravacitinib to hydrolysis under acidic and basic conditions?
A3: Deucravacitinib is susceptible to degradation under both acidic and basic conditions when subjected to heat. Forced degradation studies have shown significant degradation when exposed to 2N HCl and 2N NaOH at 60°C for 30 minutes.
Q4: Are there established analytical methods for separating and quantifying Deucravacitinib and its hydrolytic degradation product?
A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed. This method can effectively separate Deucravacitinib from its degradation product, allowing for accurate quantification of both compounds.[1][2]
Troubleshooting Guide
Issue 1: I am observing a lower-than-expected degradation of Deucravacitinib in my forced degradation study.
-
Possible Cause 1: Insufficiently stringent stress conditions. The rate of hydrolysis is dependent on the concentration of the acid or base, temperature, and duration of the experiment.
-
Recommendation: Increase the concentration of the acid or base (e.g., from 1N to 2N), raise the temperature (e.g., from 40°C to 60°C), or extend the incubation time. Refer to the provided experimental protocols for established conditions.
-
-
Possible Cause 2: Low solubility of Deucravacitinib. Deucravacitinib's solubility is pH-dependent.
-
Recommendation: Ensure that Deucravacitinib is fully dissolved in the reaction mixture. The use of a co-solvent may be necessary, but its potential impact on the degradation kinetics should be considered.
-
Issue 2: My HPLC chromatogram shows poor separation between Deucravacitinib and its degradation product.
-
Possible Cause 1: Suboptimal mobile phase composition. The pH and organic modifier content of the mobile phase are critical for achieving good resolution.
-
Possible Cause 2: Inappropriate stationary phase. The choice of the HPLC column is crucial for separation.
Issue 3: I am seeing multiple unexpected peaks in my chromatogram after forced degradation.
-
Possible Cause 1: Presence of secondary degradation products. Under very harsh conditions, further degradation of the primary product may occur.
-
Recommendation: Reduce the severity of the stress conditions (lower temperature, shorter time, or lower acid/base concentration) to favor the formation of the primary degradant.
-
-
Possible Cause 2: Impurities in the starting material or reagents.
-
Recommendation: Analyze a sample of the undegraded Deucravacitinib and a blank solution (containing only the stress reagents) to identify any pre-existing impurities. Use high-purity reagents and solvents.
-
Quantitative Data
The following table summarizes the results from a forced degradation study on Deucravacitinib.
| Stress Condition | Temperature | Time | % Assay of Deucravacitinib Remaining |
| 2N HCl | 60°C | 30 min | 95.72% |
| 2N NaOH | 60°C | 30 min | 93.66% |
Experimental Protocols
Forced Hydrolytic Degradation Study
This protocol describes the conditions for inducing hydrolytic degradation of Deucravacitinib.
-
Acid Hydrolysis:
-
Prepare a stock solution of Deucravacitinib in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Add an appropriate volume of the stock solution to a solution of 2N hydrochloric acid (HCl).
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 2N sodium hydroxide (B78521) (NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a stock solution of Deucravacitinib as described for acid hydrolysis.
-
Add an appropriate volume of the stock solution to a solution of 2N sodium hydroxide (NaOH).
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 2N hydrochloric acid (HCl).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Method for Analysis
This method is suitable for the separation and quantification of Deucravacitinib and its hydrolytic degradation product.[1][2]
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (pH 4.75)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program should be developed to ensure the separation of the parent drug and the degradation product.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
-
Visualizations
Caption: Experimental workflow for forced hydrolytic degradation and analysis of Deucravacitinib.
Caption: Proposed hydrolytic degradation pathway of Deucravacitinib.
References
Deucravacitinib Mass Spectrometry Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deucravacitinib mass spectrometry analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for Deucravacitinib analysis in biological matrices?
A1: Several validated methods have been published for the quantification of Deucravacitinib in plasma. A summary of typical parameters is provided in the table below. Positive electrospray ionization (ESI) is consistently used, with Multiple Reaction Monitoring (MRM) for quantification.[1][2][3][4][5]
Q2: I am observing a weak or no signal for Deucravacitinib. What are the potential causes and solutions?
A2: Poor signal intensity can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Q3: My Deucravacitinib peak is showing splitting or tailing. How can I improve the peak shape?
A3: Poor peak shape can compromise the accuracy and precision of your analysis.[6] Common causes include issues with the chromatography or the sample itself.
Q4: I suspect matrix effects are impacting my Deucravacitinib quantification. How can I diagnose and mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[7][8][9] Deucravacitinib's polar nature may make it susceptible to these effects.[3][4] A systematic evaluation is crucial.
Troubleshooting Guides
Issue 1: Poor Signal Intensity
Question: I am not seeing a discernible peak for Deucravacitinib, or the signal is much lower than expected. What steps should I take to troubleshoot this?
Answer: A weak or absent signal for Deucravacitinib can be frustrating. Follow this workflow to diagnose the potential cause:
Caption: Troubleshooting workflow for poor Deucravacitinib signal.
Issue 2: Poor Peak Shape (Splitting or Tailing)
Question: My chromatogram shows a split or tailing peak for Deucravacitinib. What could be the cause and how can I fix it?
Answer: Suboptimal peak shapes can lead to inaccurate integration and quantification. Consider the following troubleshooting steps:
Caption: Troubleshooting workflow for poor Deucravacitinib peak shape.
Data Presentation
Table 1: Published LC-MS/MS Method Parameters for Deucravacitinib Quantification
| Parameter | Method 1[1][2] | Method 2[3][4][5] |
| LC Column | ACE C18 (4.6 x 100 mm, 5 µm) | ACE C18 (4.6 x 100 mm, 5 µm) |
| Mobile Phase | Methanol and 2 mM Ammonium Formate (90:10, v/v) | Methanol and 2 mM Ammonium Formate (80:20, v/v) |
| Flow Rate | 0.9 mL/min | 0.9 mL/min |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition | m/z 426.8 → 358.4 | m/z 426.3 → 358.2 |
| Internal Standard | Not specified in detail | Trimethoprim (m/z 291.1 → 261.1) |
| LLOQ | 0.556 ng/mL | 0.500 ng/mL |
| Linearity Range | 0.556 - 668.132 ng/mL | 0.500 - 601.050 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward method for sample cleanup.
-
To 100 µL of plasma sample, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to PPT.[3][4][5]
-
To 100 µL of plasma sample, add the internal standard (e.g., Trimethoprim).[3][4][5]
-
Add a basifying agent if necessary to ensure Deucravacitinib is in its free base form.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tertiary butyl ether - MTBE).[4]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Assessing Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Deucravacitinib standard in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma using your chosen protocol (PPT or LLE). Spike the dried and reconstituted extract with the Deucravacitinib standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with the Deucravacitinib standard before performing the extraction protocol.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
References
- 1. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. A Novel Bioanalytical HPLC-MS/MS Method for Deucravacitinib Determination in Human Plasma[v1] | Preprints.org [preprints.org]
- 5. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmdinfo.com [pharmdinfo.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Deucravacitinib Interference in Biochemical Assays: Technical Support Center
Welcome to the technical support center for researchers utilizing deucravacitinib (B606291) in biochemical assays. This resource provides troubleshooting guidance and frequently asked questions to address potential challenges and ensure accurate experimental outcomes. Deucravacitinib's unique allosteric inhibition mechanism warrants specific considerations in assay design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How does deucravacitinib's mechanism of action differ from other JAK inhibitors?
A1: Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2). Unlike traditional Janus kinase (JAK) inhibitors that are ATP-competitive and bind to the active kinase domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[1][2][3] This allosteric binding locks the enzyme in an inactive conformation, preventing its catalytic activity.[1][3] This distinct mechanism is responsible for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3][4][5]
Q2: Could the allosteric binding mechanism of deucravacitinib affect the results of my kinase binding assay?
A2: Yes, it is possible. Many commercially available kinase binding assays utilize fluorescent tracers or other ligands that bind to the ATP-binding site of the kinase.[6] Since deucravacitinib binds to the regulatory domain and not the ATP-binding pocket, it may not effectively displace these tracers.[7][8] This could lead to a false-negative result, where the assay indicates no binding despite deucravacitinib effectively inhibiting the kinase's function. When selecting a binding assay, it is crucial to understand the specific mechanism of the assay's readout.
Q3: Are there specific types of biochemical assays that are more susceptible to misinterpretation when testing deucravacitinib?
A3: Assays that indirectly measure kinase activity by quantifying ATP consumption, such as some luciferase-based assays, could be problematic if not carefully controlled.[9] These assays do not distinguish between substrate phosphorylation and kinase autophosphorylation.[9] While deucravacitinib is a potent inhibitor of TYK2-mediated substrate phosphorylation, its effect on autophosphorylation might differ. For the most accurate assessment of inhibitory activity, direct measurement of substrate phosphorylation using methods like radiometric assays with radioactively labeled ATP is recommended.[9]
Q4: What are the known off-target effects of deucravacitinib that I should be aware of in my cellular assays?
A4: Deucravacitinib is highly selective for TYK2. In vitro studies have demonstrated 100- to 2000-fold greater selectivity for TYK2 over JAK1, JAK2, and JAK3.[3] At clinically relevant concentrations, it does not significantly inhibit JAK1, JAK2, or JAK3.[10] This high selectivity means that off-target effects commonly associated with broader JAK inhibitors, such as hematological toxicities, are minimized.[3] However, it is always good practice in drug discovery to profile new compounds against a broad panel of kinases to identify any potential unforeseen off-target activities.[11]
Troubleshooting Guides
Problem 1: My ATP-competitive binding assay shows weak or no binding of deucravacitinib to TYK2, but my functional assay shows potent inhibition.
-
Possible Cause: The binding assay relies on the displacement of a probe from the ATP-binding site. Deucravacitinib, as an allosteric inhibitor, binds to the regulatory domain and will not displace an ATP-competitive probe.
-
Troubleshooting Steps:
-
Confirm the Assay Mechanism: Verify the principle of your binding assay. If it is ATP-competitive, it is not suitable for characterizing the binding of deucravacitinib.
-
Utilize a Functional Assay: Rely on functional assays that measure the downstream consequences of TYK2 inhibition, such as the phosphorylation of a known substrate (e.g., STAT proteins).
-
Consider Alternative Binding Assays: If a binding constant is required, explore biophysical techniques that do not depend on competitive binding at the active site, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Problem 2: I am observing inconsistent IC50 values for deucravacitinib in my in vitro kinase assays.
-
Possible Cause: Inconsistencies in IC50 values can arise from variations in experimental conditions, particularly the ATP concentration when using ATP-competitive inhibitors. While deucravacitinib is not ATP-competitive, other factors can still influence the results.
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that all assay parameters, including enzyme concentration, substrate concentration, and incubation times, are consistent across experiments.
-
Check Reagent Purity: Impurities in reagents, including the kinase, substrate, or buffer components, can affect reaction kinetics.[12]
-
Evaluate Enzyme Activity: Ensure the TYK2 enzyme is active and that the assay is performed within the linear range of the enzyme kinetics. Protein aggregation can also lead to altered activity.[12]
-
Determine the Ki value: To ensure comparability of inhibitor potency across different experiments and enzymes, it is recommended to determine the inhibitor constant (Ki) value, which is independent of the ATP concentration.[9]
-
Data Presentation
Table 1: Selectivity Profile of Deucravacitinib in Cell-Based Assays
| Kinase Target | Selectivity Fold vs. TYK2 | Reference |
| JAK1 | >100 | [13] |
| JAK2 | >2000 | [13] |
| JAK3 | >100 | [13] |
Table 2: Effect of Deucravacitinib on Inflammatory Biomarkers in Psoriasis Patients (16 weeks of treatment)
| Biomarker | Percent Reduction | Reference |
| IL-17A | 47% - 50% | [4][14] |
| IL-19 | 72% | [4][14] |
| Beta-defensin | 81% - 84% | [4][14] |
Experimental Protocols
Key Experiment: In Vitro TYK2 Kinase Assay (Radiometric)
This protocol provides a general framework for assessing deucravacitinib's inhibitory effect on TYK2 activity by measuring the phosphorylation of a peptide substrate.
-
Materials:
-
Recombinant human TYK2 enzyme
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Deucravacitinib (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10 mM unlabeled ATP
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of deucravacitinib in kinase assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of the diluted deucravacitinib or DMSO control.
-
Add 20 µL of the TYK2 enzyme and peptide substrate solution (pre-mixed in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution (containing a mixture of labeled and unlabeled ATP). The final ATP concentration should be at or near the Km for TYK2.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.
-
Transfer 25 µL of the reaction mixture to a streptavidin-coated plate.
-
Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate three times with wash buffer to remove unincorporated radiolabeled ATP.
-
Add 50 µL of scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each deucravacitinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the deucravacitinib concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Mechanism of action of deucravacitinib.
Caption: Troubleshooting workflow for deucravacitinib assays.
References
- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. The Expanding Therapeutic Potential of Deucravacitinib Beyond Psoriasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
Technical Support Center: Synthesis of Deuterated Deucravacitinib Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated Deucravacitinib analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing deuterated Deucravacitinib analogs?
A1: The main challenge lies in achieving high levels of site-selective deuterium (B1214612) incorporation while minimizing isotopic impurities.[1] Due to the similar physical properties of hydrogen and deuterium, separating isotopologues (molecules that differ only in their isotopic composition) using standard purification techniques is often difficult.[2] Therefore, it is crucial to employ synthetic methods that offer high precision in deuteration to avoid under- or over-deuteration.[2]
Q2: How is the deuterated N-methyl group typically introduced in the synthesis of Deucravacitinib?
A2: The commercial synthesis of Deucravacitinib utilizes deuterated methylamine (B109427) (CD₃NH₂) as a key building block.[3] This approach, known as the "deuterated pool" strategy, involves incorporating the deuterium label early in the synthesis by using commercially available deuterated reagents.[4]
Q3: What are the common side reactions to watch out for during the palladium-catalyzed C-N cross-coupling step in the synthesis of the Deucravacitinib core?
A3: Palladium-catalyzed cross-coupling reactions, while powerful, can be prone to side reactions such as dimerization of the starting materials, which can result from oxidative coupling between two molecules.[5] Other potential issues include poor catalytic turnover and the formation of unwanted by-products, which can complicate purification.[5] The choice of ligand, base, and reaction conditions is critical to minimize these side reactions. The development of a robust, scalable "dual-base" system has been a key achievement in the commercial synthesis of Deucravacitinib to ensure high yield and purity.[6]
Q4: Are there specific challenges associated with the amidation reaction to form the final Deucravacitinib molecule?
A4: Yes, amidation reactions, especially with complex substrates, can be challenging. In the synthesis of Deucravacitinib, the final amidation step using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to the formation of process-related impurities.[6] Mechanistic understanding of the reaction is crucial to develop control strategies to minimize these impurities. For difficult amide bond formations, standard coupling reagents like HATU or EDC/HOBt may not be effective, and stronger activating agents or alternative coupling strategies might be necessary.[7][8][9]
Troubleshooting Guides
Problem 1: Low Deuterium Incorporation or Isotopic Dilution
Symptoms:
-
Mass spectrometry analysis shows a lower-than-expected mass for the final product.
-
The isotopic purity of the deuterated methyl group is below the desired specification.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Exchange with Protic Solvents | Ensure all solvents and reagents are anhydrous. Traces of water or other protic sources can lead to H/D exchange, especially under basic or acidic conditions. |
| Incomplete Reaction of Deuterated Reagent | Optimize reaction conditions (temperature, time, stoichiometry) for the introduction of the deuterated methylamine to ensure complete conversion. |
| Poor Quality of Deuterated Starting Material | Verify the isotopic purity of the deuterated methylamine or other deuterated reagents using NMR or mass spectrometry before use. |
Problem 2: Formation of Impurities During Synthesis
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in the crude product.
-
Difficulty in purifying the final compound to the desired level.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Side Reactions in Palladium-Catalyzed Coupling | Optimize the catalyst system (ligand, palladium source), base, and solvent. Consider using a "dual-base" system which has been shown to be effective in the synthesis of Deucravacitinib.[6] |
| Impurity Formation in Amidation Step | If using EDC, control the reaction temperature and stoichiometry carefully. Consider alternative coupling reagents such as HATU, PyBOP, or converting the carboxylic acid to an acid chloride. |
| Decomposition of Intermediates | Some intermediates in the Deucravacitinib synthesis are sensitive to nucleophilic and basic conditions. Ensure that quenching and work-up procedures are performed under controlled and mild conditions.[6] |
Quantitative Data Summary
Table 1: Analytical Method for Deucravacitinib Quantification in Human Plasma
| Parameter | Value |
| Analytical Method | HPLC-MS/MS |
| Column | ACE-C18 (4.6x100 mm, 5 µm) |
| Mobile Phase | Methanol and 2 mM ammonium (B1175870) formate (B1220265) (80:20 v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions (m/z) | Deucravacitinib: 426.3 → 358.2, Trimethoprim (IS): 291.1 → 261.1 |
| Concentration Range | 0.500 to 601.050 ng/mL |
| Correlation Coefficient (r²) | > 0.9941 |
| Data sourced from a study on a bioanalytical method for Deucravacitinib determination.[10][11][12][13] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-N Cross-Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl halide, amine, palladium catalyst, and ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base Addition: Add the anhydrous solvent and the base. The choice of solvent and base is critical and should be optimized for the specific substrates. For the synthesis of a Deucravacitinib intermediate, a "dual-base" system has been reported to be effective.[6]
-
Reaction Execution: Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove the catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amidation using EDC
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add EDC and, optionally, an additive like HOBt or DMAP. Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: Add the amine (in this case, a deuterated Deucravacitinib precursor) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Deucravacitinib's allosteric inhibition of the TYK2 signaling pathway.
Caption: A simplified workflow for the synthesis of deuterated Deucravacitinib analogs.
References
- 1. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Deucravacitinib Technical Support Center: Long-Term Storage and Handling Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Deucravacitinib.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Deucravacitinib powder?
A1: For optimal long-term stability, Deucravacitinib powder should be stored at -20°C for up to three years.[1][2]
Q2: How should I handle Deucravacitinib powder in the laboratory?
A2: Deucravacitinib is a potent compound and should be handled with care. It is recommended to use personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a suitable respirator to avoid inhalation of dust particles.[3][4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]
Q3: What is the recommended solvent for reconstituting Deucravacitinib for in vitro experiments?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of Deucravacitinib for in vitro use.[1][5]
Q4: How can I prepare Deucravacitinib for in vivo animal studies?
A4: Deucravacitinib can be formulated for oral administration in animal studies using a variety of co-solvents. A common formulation involves a multi-step process with solvents such as DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] The specific formulation may depend on the required concentration and vehicle compatibility for your experimental model.
Q5: What is the stability of Deucravacitinib stock solutions?
A5: When stored in DMSO, Deucravacitinib stock solutions are stable for up to one year at -80°C and for up to six months at -20°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution after thawing. | The concentration of Deucravacitinib may be too high for the solvent at a lower temperature, or the solvent may have absorbed moisture. | Gently warm the solution and use sonication to aid in re-dissolving the compound.[1][5] Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.[6] |
| Incomplete dissolution of Deucravacitinib powder. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct volume of solvent as per the solubility data. Use of an ultrasonic bath can facilitate dissolution.[1] |
| Variability in experimental results. | Improper storage of stock solutions leading to degradation of the compound. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store solutions at the recommended temperatures (-20°C or -80°C). |
Quantitative Data Summary
Deucravacitinib Powder Storage Stability
| Storage Temperature | Duration |
| -20°C | 3 years[1][2] |
| 4°C | 2 years[2] |
Deucravacitinib Solution Storage Stability (in DMSO)
| Storage Temperature | Duration |
| -80°C | 1 year[1] |
| -20°C | 6 months[1] |
Solubility of Deucravacitinib
| Solvent | Solubility |
| DMSO | ~33.33 mg/mL[1] |
| Water | Insoluble[7] |
Experimental Protocols
Protocol 1: Reconstitution of Deucravacitinib for In Vitro Experiments
Materials:
-
Deucravacitinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the Deucravacitinib powder vial to room temperature before opening.
-
Weigh the desired amount of Deucravacitinib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of Deucravacitinib Formulation for Oral Gavage in Mice
Materials:
-
Deucravacitinib powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure: This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]
-
Prepare a concentrated stock solution of Deucravacitinib in DMSO (e.g., 25 mg/mL).
-
In a sterile conical tube, add the required volume of the Deucravacitinib/DMSO stock solution.
-
Add PEG300 to the tube and vortex thoroughly until the solution is homogenous.
-
Add Tween-80 to the solution and vortex again to ensure complete mixing.
-
Finally, add the saline to the mixture and vortex until a clear and uniform solution is obtained.
-
The final concentration of Deucravacitinib in this formulation will be ≥ 2.5 mg/mL.[1][2]
-
Prepare this formulation fresh before each use.
Visualizations
Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT signaling.
Caption: Workflow for reconstituting Deucravacitinib powder for experimental use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Deucravacitinib | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Deucravacitinib Dosing for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective TYK2 inhibitor, Deucravacitinib, in preclinical in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Deucravacitinib?
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3] This unique mechanism confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[3][4][5] By inhibiting TYK2, Deucravacitinib blocks the signaling of key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs).[1][3]
Q2: What are the key signaling pathways inhibited by Deucravacitinib?
Deucravacitinib primarily inhibits the IL-23/Th17 and Type I IFN signaling pathways, which are critical drivers of inflammation in many autoimmune diseases.[1][3] Inhibition of TYK2 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for the transcription of pro-inflammatory genes.[3]
Q3: What is a typical starting dose for Deucravacitinib in mouse models of inflammation?
Published preclinical studies in mouse models of psoriasis, colitis, and lupus have used oral doses ranging from 7.5 mg/kg to 30 mg/kg, administered twice daily.[4][6] A dose of 15 mg/kg twice daily has been shown to be as effective as a positive control anti-IL-23 adnectin in a mouse model of IL-23-induced skin inflammation.[4][6] A higher dose of 30 mg/kg twice daily demonstrated even greater efficacy.[4][6]
Q4: What is the pharmacokinetic profile of Deucravacitinib in preclinical models?
In mice, oral administration of Deucravacitinib has demonstrated excellent pharmacokinetic properties.[7] For example, a 10 mg/kg oral dose in mice resulted in high bioavailability (F=122%), a maximum plasma concentration (Cmax) of 7.5 µM, and an area under the curve (AUC) of 36 µM·h.[8] The half-life in healthy human volunteers is approximately 8-15 hours, which supports once-daily dosing in clinical settings.[3][9][10] In preclinical models, twice-daily dosing is often used to maintain sufficient drug exposure.[4][6]
Q5: How should Deucravacitinib be formulated for oral administration in animals?
Deucravacitinib is a white to yellow powder with pH-dependent solubility, decreasing as pH increases.[11] For preclinical oral gavage, it can be formulated as a suspension. A common vehicle for poorly water-soluble compounds is a mixture of 10% Dimethyl sulfoxide (B87167) (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.[12] It is crucial to ensure the suspension is uniform before each administration.
Troubleshooting Guides
Issue 1: Lack of Efficacy in an In Vivo Model
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The dose may be too low for the specific animal model or disease severity. Conduct a dose-ranging study to determine the minimum effective dose (MED).[13][14] Start with the published effective dose range (e.g., 7.5, 15, and 30 mg/kg twice daily in mice) and include higher and lower dose groups.[6] |
| Inadequate Drug Exposure | Poor oral absorption can lead to insufficient drug levels. Verify the formulation and administration technique. Consider pharmacokinetic analysis of plasma samples to confirm drug exposure. If exposure is low, re-evaluate the vehicle and consider alternative formulation strategies for poorly soluble compounds.[15][16] |
| Incorrect Dosing Frequency | The dosing interval may be too long, allowing drug levels to fall below the therapeutic threshold. Based on the reported half-life, consider increasing the dosing frequency (e.g., from once to twice daily).[8][17][18] |
| Animal Model Resistance | The chosen animal model may not be responsive to TYK2 inhibition. Ensure the disease model is well-characterized and known to be dependent on the IL-23 or Type I IFN pathways. |
| Flawed Experimental Design | Issues with the experimental setup, such as improper randomization, small group sizes, or high variability, can mask a true treatment effect. Review and optimize the experimental protocol. |
Issue 2: Unexpected Toxicity or Adverse Events in Animals
| Possible Cause | Troubleshooting Step |
| Dose is Too High | The administered dose may exceed the maximum tolerated dose (MTD) in the specific animal strain or model.[13][14] Conduct a dose-ranging study to determine the MTD.[19][13][14] Monitor animals closely for clinical signs of toxicity. |
| Vehicle Toxicity | The vehicle used for formulation may be causing adverse effects.[20][21] Always include a vehicle-only control group to assess the tolerability of the formulation. If vehicle toxicity is suspected, explore alternative, well-tolerated vehicles such as aqueous solutions with suspending agents (e.g., carboxymethylcellulose).[20][22] |
| Off-Target Effects | While Deucravacitinib is highly selective, at very high doses, off-target effects cannot be entirely ruled out. Common adverse events associated with broader JAK inhibitors include infections, hematological changes, and gastrointestinal issues.[23][24][25][26] Monitor for these potential side effects. If observed, reduce the dose or consider a different therapeutic approach. |
| Improper Administration Technique | Incorrect oral gavage technique can cause injury to the esophagus or trachea, leading to distress or mortality.[2][27][28][29] Ensure personnel are properly trained in oral gavage procedures. |
Data Presentation
Table 1: Preclinical In Vivo Dosing of Deucravacitinib in Murine Models
| Animal Model | Dosing Regimen | Efficacy Readout | Reference |
| IL-23-Induced Psoriasis-like Skin Inflammation | 7.5, 15, 30 mg/kg twice daily (oral) | Dose-dependent reduction in acanthosis and inflammatory cytokine expression. | [4][6] |
| Anti-CD40-Induced Colitis (SCID mice) | 50 mg/kg twice daily (oral) | 99% inhibition of peak weight loss and 70% inhibition of histological scores. | [4] |
| NZB/W Lupus-Prone Mice | Up to 30 mg/kg once daily (oral) | Well-tolerated and highly efficacious in protecting from nephritis. | [4] |
| Imiquimod-Induced Psoriasis | 30 mg/kg (oral) | Alleviation of skin lesions. | [12][14] |
Table 2: Human Pharmacokinetic Parameters of Deucravacitinib (6 mg once daily)
| Parameter | Value | Reference |
| Steady State Cmax | 45 ng/mL | [5][11][28] |
| Steady State AUC24 | 473 ng·hr/mL | [5][11][28] |
| Absolute Oral Bioavailability | 99% | [5][11] |
| Median Tmax | 2 to 3 hours | [5][11] |
| Terminal Half-life | 10 hours | [5] |
Experimental Protocols
Protocol 1: Dose-Ranging Study for Efficacy Assessment
-
Animal Model: Select a relevant in vivo model of inflammation (e.g., imiquimod-induced psoriasis model in mice).
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group). Include a vehicle control group, a positive control group (if available), and at least three Deucravacitinib dose groups (e.g., 5, 15, and 45 mg/kg).
-
Drug Preparation: Prepare a suspension of Deucravacitinib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). Ensure the suspension is homogenous.
-
Administration: Administer the assigned treatment orally via gavage twice daily for the duration of the study. The volume should not exceed 10 mL/kg.[2][27]
-
Monitoring: Monitor animals daily for clinical signs of disease progression and any signs of toxicity.
-
Efficacy Readouts: At the end of the study, collect relevant tissues for analysis. Efficacy can be assessed by measuring parameters such as skin thickness, histological scoring of inflammation, and quantification of pro-inflammatory cytokine levels (e.g., IL-17A, IL-23) in the tissue.
-
Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose (MED).
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[2][27][28][29]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse from the corner of the mouth to the last rib. Mark this length on the needle.[2][27]
-
Needle Insertion: With the mouse in an upright position, gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the back of the throat. Allow the mouse to swallow the needle. The needle should advance smoothly into the esophagus without resistance. Do not force the needle. [2][27][28][29]
-
Compound Administration: Once the needle is in the correct position, slowly administer the prepared Deucravacitinib suspension.
-
Needle Removal: Gently withdraw the needle in the same path it was inserted.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes.[30]
Mandatory Visualizations
Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT phosphorylation.
Caption: Workflow for optimizing Deucravacitinib dosing in preclinical models.
References
- 1. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development [mdpi.com]
- 6. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 14. criver.com [criver.com]
- 15. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intermittent drug dosing intervals guided by the operational multiple dosing half lives for predictable plasma accumulation and fluctuation | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 20. estudogeral.uc.pt [estudogeral.uc.pt]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase [mdpi.com]
- 24. dovepress.com [dovepress.com]
- 25. A Review on the Safety of Using JAK Inhibitors in Dermatology: Clinical and Laboratory Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 10 JAK Inhibitor Side Effects You’ll Want to Know About - GoodRx [goodrx.com]
- 27. research.fsu.edu [research.fsu.edu]
- 28. uac.arizona.edu [uac.arizona.edu]
- 29. ouv.vt.edu [ouv.vt.edu]
- 30. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Deucravacitinib: A Comparative Analysis of Kinase Selectivity Against JAK1, JAK2, and JAK3
For Researchers, Scientists, and Drug Development Professionals
Deucravacitinib, a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), has emerged as a promising therapeutic agent for immune-mediated inflammatory diseases.[1][2][3] Its unique allosteric mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, distinguishes it from traditional Janus kinase (JAK) inhibitors that bind to the highly conserved ATP-binding site in the catalytic (JH1) domain.[4][5][6] This guide provides a comprehensive comparison of Deucravacitinib's selectivity against JAK1, JAK2, and JAK3, supported by experimental data and detailed methodologies.
Unparalleled Selectivity Profile of Deucravacitinib
Deucravacitinib demonstrates a high degree of selectivity for TYK2 with minimal inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[1][2][3][7] This selectivity is attributed to its novel mechanism of binding to the more structurally diverse regulatory domain.[4][6] In contrast, other approved JAK inhibitors, such as Tofacitinib, Upadacitinib, and Baricitinib, exhibit broader activity across the JAK family, which may contribute to off-target effects.[2][3][7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors in in-vitro whole blood assays. These assays measure the inhibition of specific cytokine-induced signaling pathways mediated by different JAK pairings.
| Compound | Signaling Kinase Readout | IC50 (nM) [95% CI] |
| Deucravacitinib | TYK2/JAK2 (IL-12/IL-23 signaling) | 13 |
| JAK1/JAK3 (IL-2 signaling) | 1646 [1446-1874] | |
| JAK2/JAK2 (TPO signaling) | >10000 | |
| Tofacitinib | TYK2/JAK2 (IL-12/IL-23 signaling) | Not Reported |
| JAK1/JAK3 (IL-2 signaling) | 17 [15-19] | |
| JAK2/JAK2 (TPO signaling) | Not Reported | |
| Upadacitinib | TYK2/JAK2 (IL-12/IL-23 signaling) | Not Reported |
| JAK1/JAK3 (IL-2 signaling) | 8 [6.5-9.5] | |
| JAK2/JAK2 (TPO signaling) | Not Reported | |
| Baricitinib | TYK2/JAK2 (IL-12/IL-23 signaling) | Not Reported |
| JAK1/JAK3 (IL-2 signaling) | 11 [8.7-13] | |
| JAK2/JAK2 (TPO signaling) | Not Reported |
Data sourced from Chimalakonda et al., 2021.[7]
Simulations based on these in vitro data and pharmacokinetic profiles from clinical trials indicate that at therapeutic doses, Deucravacitinib plasma concentrations remain above the TYK2 IC50 for a significant portion of the dosing interval, while staying well below the IC50 values for JAK1, JAK2, and JAK3.[1][2][7] Specifically, the maximum plasma concentration (Cmax) of Deucravacitinib was found to be 8- to 17-fold lower than the JAK1/3 IC50 and over 48- to 102-fold lower than the JAK2/2 IC50.[1][2][7]
Experimental Protocols
The selectivity of Deucravacitinib and other JAK inhibitors was determined using in vitro whole blood assays designed to measure the activity of specific JAK signaling pathways.
JAK1/3-Mediated Signaling Assay (IL-2 Induced pSTAT5)
-
Objective: To assess the inhibitory activity against JAK1 and JAK3.
-
Methodology:
-
Fresh human whole blood was collected from healthy donors.
-
The blood was pre-incubated with varying concentrations of the test compounds (Deucravacitinib, Tofacitinib, Upadacitinib, Baricitinib) or vehicle control.
-
Signaling was stimulated by the addition of Interleukin-2 (IL-2), a cytokine that primarily signals through a receptor associated with JAK1 and JAK3.[8]
-
Following stimulation, the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in T cells was measured by flow cytometry using a phospho-specific antibody.
-
The concentration of the inhibitor that resulted in a 50% reduction in pSTAT5 signal (IC50) was calculated.
-
JAK2/JAK2-Mediated Signaling Assay (TPO Induced pSTAT3)
-
Objective: To evaluate the inhibitory activity against JAK2.
-
Methodology:
-
Human whole blood was treated as described above.
-
Thrombopoietin (TPO) was used to stimulate the JAK2/JAK2 homodimer-associated receptor.[8]
-
The downstream phosphorylation of STAT3 in platelets was quantified via flow cytometry.
-
IC50 values were determined based on the inhibition of pSTAT3.
-
TYK2/JAK2-Mediated Signaling Assay (IL-12 Induced IFN-γ Production)
-
Objective: To measure the inhibitory activity against TYK2.
-
Methodology:
-
Whole blood was incubated with the test compounds.
-
Signaling was initiated by the addition of Interleukin-12 (IL-12), which signals through a receptor complex associated with TYK2 and JAK2.[8][9]
-
The production of Interferon-gamma (IFN-γ) by immune cells in the blood was measured using an immunoassay.
-
The IC50 was calculated as the concentration of the inhibitor that caused a 50% reduction in IFN-γ production.
-
Visualizing the Selectivity and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams depict the JAK-STAT signaling pathway and the experimental workflow for determining kinase selectivity.
Caption: JAK-STAT signaling pathway and points of inhibition.
Caption: Workflow for determining kinase selectivity in whole blood.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
Deucravacitinib: An In Vitro Comparison of a Selective TYK2 Inhibitor with Pan-Janus Kinase Inhibitors
An objective analysis of the in vitro performance of Deucravacitinib, a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), in comparison to broader Janus kinase (JAK) inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Deucravacitinib, also known as BMS-986165, represents a significant advancement in the targeted therapy of immune-mediated diseases.[1][2] Unlike other Janus kinase (JAK) inhibitors that target the active site of the kinase, Deucravacitinib binds to the regulatory pseudokinase domain of TYK2, leading to a highly selective, allosteric inhibition.[3][4][5] This unique mechanism of action confers a distinct selectivity profile compared to pan-JAK inhibitors such as tofacitinib, upadacitinib, and baricitinib (B560044), which exhibit varying degrees of activity against JAK1, JAK2, and JAK3.[6][7]
This guide presents a comprehensive in vitro comparison of Deucravacitinib with these broader JAK inhibitors, focusing on biochemical potency, cellular activity, and selectivity. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key assays are provided.
Biochemical and Cellular Activity
Deucravacitinib demonstrates potent and highly selective inhibition of TYK2. In biochemical assays, it binds to the TYK2 pseudokinase domain with high affinity.[8][9][10] This translates to potent inhibition of TYK2-mediated signaling pathways in cellular assays, specifically those downstream of interleukin (IL)-12, IL-23, and type I interferons (IFN).[2][6][8]
In contrast, pan-JAK inhibitors exhibit a broader spectrum of activity across the JAK family. The following tables summarize the in vitro inhibitory concentrations (IC50) of Deucravacitinib compared to tofacitinib, upadacitinib, and baricitinib in various assays.
Table 1: In Vitro Whole Blood IC50 Values for JAK/TYK2 Pathway Inhibition
| Compound | JAK1/3 (IL-2 stimulated pSTAT5) IC50 (nM) | JAK2/2 (TPO stimulated pSTAT3) IC50 (nM) | TYK2/JAK2 (IL-12 stimulated IFN-γ) IC50 (nM) |
| Deucravacitinib | >4800 - >10200 | >4800 - >10200 | 13 |
| Tofacitinib | 17 - 33 | 23 - 67 | >1000 |
| Upadacitinib | 70 - 94 | 23 - 67 | >1000 |
| Baricitinib | 70 - 94 | 23 - 67 | >1000 |
Data compiled from multiple sources.[3][4][6][7]
Table 2: Selectivity Profile of Deucravacitinib in Cellular Assays
| Assay | Deucravacitinib IC50 (nM) |
| TYK2-dependent signaling (IL-12, IL-23, IFN-α) | 2 - 19 |
| JAK1/3-dependent signaling (IL-2) | >2000 |
| JAK2-dependent signaling (EPO) | >6000 |
Data compiled from multiple sources.[6][11][12]
Deucravacitinib's high selectivity for TYK2 over other JAK kinases is a key differentiating feature.[5][9][10] This selectivity is attributed to its unique allosteric binding to the TYK2 pseudokinase (JH2) domain, which is less conserved among the JAK family members compared to the ATP-binding site in the catalytic domain where other JAK inhibitors bind.[5][13]
Signaling Pathways
The differential selectivity of Deucravacitinib and pan-JAK inhibitors results in distinct effects on downstream signaling pathways. Deucravacitinib specifically targets TYK2-mediated pathways, which are crucial for the pathogenesis of several autoimmune diseases, while having minimal impact on JAK1, JAK2, and JAK3-mediated signaling.[2][14]
Below are diagrams illustrating the targeted signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to compare Deucravacitinib and pan-JAK inhibitors.
Whole Blood Assays for JAK/TYK2 Pathway Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds on specific JAK/TYK2-mediated signaling pathways in a physiologically relevant matrix.
Methodology:
-
Sample Collection: Fresh whole blood is collected from healthy human donors into heparinized tubes.
-
Compound Preparation: Test compounds (Deucravacitinib, tofacitinib, etc.) are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
Assay Setup:
-
JAK1/3 (IL-2 stimulation): Whole blood is pre-incubated with the test compound for a specified time (e.g., 1 hour) at 37°C. Recombinant human IL-2 is then added to stimulate the JAK1/3 pathway, and the samples are incubated for a short period (e.g., 15 minutes). The reaction is stopped by the addition of a lysis/fixation buffer.
-
JAK2/2 (TPO stimulation): Similar to the JAK1/3 assay, whole blood is pre-incubated with the test compound followed by stimulation with recombinant human thrombopoietin (TPO) to activate the JAK2/2 pathway.
-
TYK2/JAK2 (IL-12 stimulation): Whole blood is pre-incubated with the test compound, followed by stimulation with recombinant human IL-12. For this pathway, the downstream endpoint measured is the production of IFN-γ, which requires a longer incubation period (e.g., 24 hours).
-
-
Endpoint Measurement:
-
For pSTAT assays (JAK1/3 and JAK2/2), cells are permeabilized and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT5 for JAK1/3, pSTAT3 for JAK2/2). The level of pSTAT is then quantified by flow cytometry.
-
For the TYK2/JAK2 assay, the concentration of IFN-γ in the plasma supernatant is measured by ELISA.
-
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition of the signal (pSTAT or IFN-γ production) against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.[4][6]
Kinase Binding Assay (Probe Displacement Assay)
Objective: To determine the binding affinity (e.g., Ki or IC50) of a compound to the isolated kinase domain.
Methodology:
-
Reagents: Recombinant human TYK2 pseudokinase (JH2) domain, a fluorescently labeled ATP-competitive probe that binds to the same site, and test compound.
-
Assay Setup: The kinase, probe, and serially diluted test compound are incubated together in a microplate.
-
Measurement: The amount of probe bound to the kinase is measured using a suitable detection method (e.g., fluorescence polarization). As the concentration of the test compound increases, it displaces the probe, leading to a decrease in the signal.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% displacement of the probe, is determined by fitting the data to a suitable binding isotherm.[6]
Conclusion
The in vitro data clearly demonstrates that Deucravacitinib is a potent and highly selective allosteric inhibitor of TYK2.[6][7] Its unique mechanism of action, targeting the pseudokinase domain, results in a differentiated selectivity profile compared to pan-JAK inhibitors that target the conserved ATP-binding site.[3][5] This high degree of selectivity for TYK2 over other JAK family members may contribute to a favorable benefit-risk profile by minimizing off-target effects associated with broader JAK inhibition.[6][15] These findings underscore the potential of Deucravacitinib as a novel therapeutic option for a range of immune-mediated diseases.[2][16]
References
- 1. drughunter.com [drughunter.com]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Phase 2 Data Demonstrating the Safety and Efficacy of Deucravacitinib (BMS-986165) in Patients with Psoriatic Arthritis [news.bms.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. skin.dermsquared.com [skin.dermsquared.com]
- 5. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Deucravacitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 15. Non-Clinical Evaluations of Deucravacitinib and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways - ACR Meeting Abstracts [acrabstracts.org]
- 16. nbinno.com [nbinno.com]
Cross-reactivity profiling of Deucravacitinib against a kinase panel
Deucravacitinib stands apart from other Janus kinase (JAK) inhibitors through its unique, allosteric mechanism of action, which confers a high degree of selectivity for Tyrosine Kinase 2 (TYK2). This guide provides a detailed comparison of Deucravacitinib's cross-reactivity profile against a panel of kinases, primarily focusing on the JAK family, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Deucravacitinib's distinct approach to kinase inhibition, targeting the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, results in minimal off-target effects on other JAK family members (JAK1, JAK2, and JAK3).[1][2][3] This contrasts with ATP-competitive JAK inhibitors, which often exhibit broader activity across the JAK family, potentially leading to a different safety and efficacy profile.[2]
Comparative Kinase Inhibition Profile
Experimental data from in vitro whole blood assays demonstrate Deucravacitinib's potent and selective inhibition of TYK2-mediated signaling compared to other approved JAK inhibitors such as Tofacitinib, Upadacitinib, and Baricitinib.[1][4]
| Inhibitor | Target Kinase Pathway | IC50 (nM) in Whole Blood Assay | Fold Selectivity vs. Other JAKs |
| Deucravacitinib | TYK2/JAK2 (IL-12/IL-23 signaling) | ~14 | >100-fold vs. JAK1/3>2000-fold vs. JAK2 [3] |
| JAK1/JAK3 (IL-2 signaling) | >10,000 | ||
| JAK2/JAK2 (TPO signaling) | >10,000 | ||
| Tofacitinib | JAK1/JAK3 (IL-2 signaling) | ~49 | Inhibits JAK1, JAK2, and JAK3 |
| JAK2/JAK2 (TPO signaling) | ~190 | ||
| TYK2/JAK2 (IL-12/IL-23 signaling) | ~1,500 | ||
| Upadacitinib | JAK1/JAK3 (IL-2 signaling) | ~53 | Primarily inhibits JAK1 |
| JAK2/JAK2 (TPO signaling) | ~330 | ||
| TYK2/JAK2 (IL-12/IL-23 signaling) | ~2,000 | ||
| Baricitinib | JAK1/JAK3 (IL-2 signaling) | ~79 | Inhibits JAK1 and JAK2 |
| JAK2/JAK2 (TPO signaling) | ~340 | ||
| TYK2/JAK2 (IL-12/IL-23 signaling) | ~2,500 |
Note: IC50 values are approximate and compiled from published in vitro whole blood assay data. The fold selectivity for Deucravacitinib is based on cellular signaling assays.[1][3][4]
Signaling Pathways and Mechanism of Action
Deucravacitinib's selective inhibition of TYK2 effectively modulates downstream signaling of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs).[5]
The diagram above illustrates how cytokines like IL-12, IL-23, and Type I IFNs bind to their receptors, leading to the activation of TYK2 and its partner JAKs. This initiates a signaling cascade that results in the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes. Deucravacitinib selectively binds to the pseudokinase domain of TYK2, locking it in an inactive conformation and thereby blocking this inflammatory signaling pathway.
Experimental Protocols
The following are representative protocols for the key in vitro whole blood assays used to determine the kinase selectivity of Deucravacitinib and other JAK inhibitors.
Protocol 1: IL-12-Stimulated IFN-γ Production Assay (TYK2/JAK2 Signaling)
This assay measures the inhibition of the TYK2/JAK2 signaling pathway by quantifying the production of Interferon-gamma (IFN-γ) in response to Interleukin-12 (IL-12) stimulation.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
Recombinant human IL-12.
-
Deucravacitinib and other test inhibitors.
-
RPMI 1640 culture medium.
-
96-well cell culture plates.
-
Human IFN-γ ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of Deucravacitinib and other inhibitors in RPMI 1640.
-
Add 180 µL of whole blood to each well of a 96-well plate.
-
Add 10 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of recombinant human IL-12 in RPMI 1640.
-
Add 10 µL of the IL-12 solution to each well to achieve a final concentration that elicits a submaximal response.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Quantify the concentration of IFN-γ in the plasma samples using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the inhibitor concentration and determine the IC50 value.
Protocol 2: IL-2-Stimulated STAT5 Phosphorylation Assay (JAK1/JAK3 Signaling)
This flow cytometry-based assay assesses the inhibition of the JAK1/JAK3 pathway by measuring the phosphorylation of STAT5 in T cells upon stimulation with Interleukin-2 (IL-2).
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
Recombinant human IL-2.
-
Deucravacitinib and other test inhibitors.
-
RPMI 1640 culture medium.
-
FACS tubes.
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5 (pY694).
-
Flow cytometer.
Procedure:
-
Prepare serial dilutions of Deucravacitinib and other inhibitors in RPMI 1640.
-
Aliquot 100 µL of whole blood into FACS tubes.
-
Add the diluted inhibitors to the respective tubes and incubate for 30 minutes at 37°C.
-
Stimulate the blood by adding IL-2 to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.
-
Fix the red blood cells using a lysis/fixation buffer.
-
Wash the cells with PBS.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5 for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+/CD4+ T cell population and analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Calculate the percent inhibition of STAT5 phosphorylation relative to the stimulated control and determine the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Head-to-Head Battle in Psoriasis Treatment: Deucravacitinib vs. Apremilast
An in-depth guide for researchers and drug development professionals on the comparative efficacy of Deucravacitinib (B606291) and Apremilast (B1683926) in psoriasis models, supported by experimental data and detailed methodologies.
In the rapidly evolving landscape of oral therapies for moderate-to-severe plaque psoriasis, two prominent players have emerged: Deucravacitinib, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, and Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. This guide provides a comprehensive comparison of their efficacy, drawing upon key clinical and preclinical data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Findings from Clinical Trials
Deucravacitinib has consistently demonstrated superiority over apremilast in pivotal Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) for the treatment of moderate-to-severe plaque psoriasis.[1][2][3] The primary endpoints in these studies were the percentage of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear) at week 16.
Table 1: Comparison of Primary Efficacy Endpoints at Week 16
| Endpoint | Deucravacitinib (6 mg once daily) | Apremilast (30 mg twice daily) | Placebo |
| PASI 75 Response (POETYK PSO-1) | 58.7%[3][4] | 35.1%[3][4] | 12.7%[3][4] |
| PASI 75 Response (POETYK PSO-2) | 53.6%[3][4] | 40.2%[3][4] | 9.4%[4] |
| sPGA 0/1 Response (POETYK PSO-1) | 53.6%[4] | 32.1%[4] | 7.2%[4] |
| sPGA 0/1 Response (POETYK PSO-2) | 50.3%[4] | 34.3%[4] | 8.6%[4] |
Deucravacitinib's superiority was maintained and, in some cases, increased at later time points, demonstrating a durable response.[3]
Table 2: Comparison of Efficacy Endpoints at Week 24 and 52
| Endpoint | Deucravacitinib | Apremilast |
| PASI 75 Response at Week 24 (POETYK PSO-1) | 69.0%[2][4] | 38.1%[2][4] |
| PASI 75 Response at Week 24 (POETYK PSO-2) | 59.3%[2][4] | 37.8%[2][4] |
| PASI 90 Response at Week 24 (POETYK PSO-2) | 32.5%[1] | 19.7%[1] |
| PASI 75 Response at Week 52 (POETYK PSO-1) | Maintained in over 65% of patients[5] | Not Reported |
Patient-Reported Outcomes and Quality of Life
Improvements in patient-reported outcomes are a critical measure of a therapy's real-world impact. Deucravacitinib demonstrated statistically significant and clinically meaningful improvements in the Psoriasis Symptoms and Signs Diary (PSSD) and the Dermatology Life Quality Index (DLQI) scores compared to both placebo and apremilast.[6]
Table 3: Patient-Reported Outcomes at Week 16
| Outcome | Deucravacitinib | Apremilast | Placebo |
| Mean Change from Baseline in PSSD Score (POETYK PSO-1) | -27.8[6] | -18.9[6] | -4.4[6] |
| Mean Change from Baseline in PSSD Score (POETYK PSO-2) | -30.1[6] | -22.5[6] | -5.9[6] |
| Mean Change from Baseline in DLQI Score (POETYK PSO-1) | -8.5[6] | -5.9[6] | -3.3[6] |
| Mean Change from Baseline in DLQI Score (POETYK PSO-2) | -7.6[6] | -5.8[6] | -3.0[6] |
These improvements were also sustained at week 24, with deucravacitinib showing continued superiority over apremilast.[6]
Mechanisms of Action: Targeting Key Inflammatory Pathways
The distinct mechanisms of action of Deucravacitinib and Apremilast underpin their differing efficacy profiles.
Deucravacitinib: Selective TYK2 Inhibition
Deucravacitinib is an allosteric inhibitor that binds to the regulatory pseudokinase domain of TYK2, a member of the Janus kinase (JAK) family.[7][8] This unique binding mechanism confers high selectivity for TYK2 over other JAKs (JAK1, JAK2, JAK3), minimizing off-target effects.[9] TYK2 is crucial for the signaling of key cytokines implicated in psoriasis pathogenesis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[9][10] By inhibiting TYK2, Deucravacitinib effectively dampens the downstream signaling cascades that drive keratinocyte hyperproliferation and inflammation.[11]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Deucravacitinib shows superiority over apremilast in late-stage psoriasis trials - Dermatology in practice [dermatologyinpractice.co.uk]
- 3. Bristol Myers Squibb - Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- 4. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. musechem.com [musechem.com]
- 6. hcplive.com [hcplive.com]
- 7. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 11. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
A Comparative In Vitro Analysis of Deucravacitinib and Zasocitinib: Novel Allosteric TYK2 Inhibitors
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Deucravacitinib and Zasocitinib represent a new class of oral therapies that selectively target Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. Both are allosteric inhibitors, binding to the regulatory pseudokinase (JH2) domain of TYK2, which confers greater selectivity compared to traditional ATP-competitive Janus kinase (JAK) inhibitors.[1][2] This guide provides a comparative in vitro study of these two compounds, presenting key performance data, outlining experimental methodologies, and visualizing their mechanism of action.
Mechanism of Action: Allosteric Inhibition of TYK2
Deucravacitinib and Zasocitinib share a unique mechanism of action by binding to the regulatory JH2 domain of TYK2.[1][2] This allosteric binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the downstream signaling of key cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][3][4] This targeted approach avoids the broader JAK1/2/3 inhibition associated with first-generation JAK inhibitors.[5][6]
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of Deucravacitinib and Zasocitinib from biochemical and cellular assays.
Table 1: Biochemical Assay Data
| Compound | Target | Assay Type | IC50/Ki (nM) | Reference |
| Deucravacitinib | TYK2 (JH2) | Probe Displacement | 0.2 | [5] |
| Deucravacitinib | TYK2 | Cell-free | 0.02 (Ki) | [7] |
| Zasocitinib | TYK2 (JH2) | Homogenous Time-Resolved Fluorescence | 0.0087 (Ki) | [8][9] |
Table 2: Cellular Assay Data (Human Whole Blood)
| Compound | Pathway Inhibition | IC50 (nM) | Reference |
| Deucravacitinib | IL-12/IL-23/IFN-α Signaling | 2 - 19 | [5] |
| Zasocitinib | IL-23-pSTAT3 | 48.2 | [8][9] |
| Zasocitinib | Type I IFN-pSTAT3 | 21.6 | [8][9] |
| Zasocitinib | IL-12-pSTAT4 | 57.0 | [8][9] |
Table 3: JAK Family Selectivity
| Compound | Selectivity over JAK1 | Selectivity over JAK2 | Selectivity over JAK3 | Reference |
| Deucravacitinib | >100-fold | >2000-fold | >100-fold | [5] |
| Zasocitinib | >1,000,000-fold | No measurable inhibition | No measurable inhibition | [8] |
Recent in vitro studies suggest that Zasocitinib demonstrates more potent and sustained inhibition of TYK2-mediated signaling pathways compared to Deucravacitinib.[10] In human whole-blood assays, a simulated 30mg dose of Zasocitinib maintained over 90% inhibition of TYK2 signaling for 24 hours across multiple cytokine pathways.[10] In contrast, the approved 6mg dose of Deucravacitinib showed more variable and less sustained TYK2 inhibition.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key in vitro assays used to characterize TYK2 inhibitors.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This type of assay measures the direct interaction of the inhibitor with the isolated TYK2 enzyme. Homogenous Time-Resolved Fluorescence (HTRF) and LanthaScreen® Eu Kinase Binding Assays are common formats.[11][12][13][14]
Materials:
-
Recombinant human TYK2 enzyme
-
Fluorescently labeled tracer/ligand
-
Europium-labeled anti-tag antibody
-
Kinase assay buffer
-
Test compounds (Deucravacitinib, Zasocitinib)
-
384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the diluted compounds into the assay plate.
-
Prepare a mixture of TYK2 enzyme and anti-tag antibody in kinase buffer and add to the wells.
-
Incubate the plate to allow for inhibitor binding.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer (FRET) signal.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular Phospho-STAT (pSTAT) Inhibition Assay (Representative Protocol)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context, often using human whole blood.[15]
Materials:
-
Fresh human whole blood
-
Cytokine stimulant (e.g., IL-23, IL-12, IFN-α)
-
Test compounds (Deucravacitinib, Zasocitinib)
-
Lyse/Fix buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT3, anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Aliquot fresh human whole blood into a 96-well plate.
-
Add serial dilutions of the test compounds and incubate.
-
Stimulate the blood with a specific cytokine to induce STAT phosphorylation.
-
Stop the reaction and lyse the red blood cells using a Lyse/Fix buffer.
-
Permeabilize the remaining white blood cells.
-
Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated STAT protein of interest.
-
Analyze the samples using a flow cytometer to quantify the levels of pSTAT in specific cell populations.
-
Determine the IC50 values by plotting the inhibition of pSTAT signal against the compound concentration.
Conclusion
Both Deucravacitinib and Zasocitinib are highly selective allosteric TYK2 inhibitors with potent in vitro activity. The available data suggests that Zasocitinib may offer greater selectivity and more sustained target engagement in cellular assays compared to Deucravacitinib.[10] The provided experimental frameworks offer a basis for further comparative studies to fully elucidate the in vitro profiles of these next-generation immunomodulators. Further head-to-head in vitro studies will be beneficial to fully delineate the comparative pharmacology of these two agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacological Characterization of Zasocitinib (TAK-279): An Oral, Highly Selective, and Potent Allosteric TYK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zasocitinib Effective in TYK2 Inhibition for Inflammatory Skin Disease: Study - - PracticalDermatology [practicaldermatology.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Resistance to Deucravacitinib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Deucravacitinib with alternative therapies and outlines potential mechanisms of resistance. Experimental data and detailed methodologies are presented to support further investigation into this novel, allosteric TYK2 inhibitor.
Deucravacitinib represents a first-in-class oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Its unique mechanism of action, targeting the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2] This selectivity is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors.[3][4] Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other immune-mediated diseases, including psoriatic arthritis.[3][5][6]
Currently, long-term clinical trial data for Deucravacitinib in plaque psoriasis shows sustained efficacy over three years with no new safety signals, suggesting that the development of clinical resistance may not be a frequent occurrence.[7][8] However, as with any targeted therapy, the potential for acquired resistance is a critical area of investigation. This guide explores hypothetical resistance mechanisms based on preclinical studies of other kinase inhibitors and provides a framework for experimentally validating these possibilities.
Deucravacitinib vs. Alternative Therapies: A Comparative Overview
Deucravacitinib's primary indication is for moderate-to-severe plaque psoriasis, with ongoing research in psoriatic arthritis. The tables below compare its efficacy and mechanism of action with other systemic therapies for these conditions.
Table 1: Comparison of Oral Therapies for Moderate-to-Severe Plaque Psoriasis
| Feature | Deucravacitinib | Apremilast | Tofacitinib | Upadacitinib |
| Target | Allosteric TYK2 (JH2 domain) | Phosphodiesterase 4 (PDE4) | JAK1/JAK3 > JAK2 | JAK1 > JAK2 |
| Mechanism | Inhibits IL-23, IL-12, and Type I IFN signaling | Increases intracellular cAMP | Inhibits multiple cytokine signaling pathways | Preferentially inhibits JAK1-dependent cytokine signaling |
| Administration | Oral, once daily | Oral, twice daily | Oral, twice daily | Oral, once daily |
| Efficacy (PASI 75 at week 16) | ~53-58%[3][9] | ~35-40%[3][9] | ~40-60% | ~70-80% |
| Key Adverse Events | Nasopharyngitis, upper respiratory tract infection, headache | Diarrhea, nausea, headache | Upper respiratory tract infections, headache, diarrhea, serious infections, thrombosis | Upper respiratory tract infections, acne, herpes zoster, serious infections, thrombosis |
Table 2: Comparison with Biologic Therapies for Plaque Psoriasis
| Feature | Deucravacitinib | Ustekinumab | Secukinumab | Risankizumab |
| Target | Allosteric TYK2 (JH2 domain) | IL-12/IL-23 p40 subunit | IL-17A | IL-23 p19 subunit |
| Mechanism | Inhibits IL-23, IL-12, and Type I IFN signaling | Blocks IL-12 and IL-23 signaling | Neutralizes IL-17A | Blocks IL-23 signaling |
| Administration | Oral, once daily | Subcutaneous injection | Subcutaneous injection | Subcutaneous injection |
| Efficacy (PASI 75 at week 12/16) | ~53-58% (week 16)[3][9] | ~66-76% | ~77-82% | ~75% |
| Key Adverse Events | Nasopharyngitis, upper respiratory tract infection, headache | Upper respiratory tract infections, headache, fatigue | Nasopharyngitis, diarrhea, upper respiratory tract infection | Upper respiratory tract infections, headache, fatigue, injection site reactions |
Investigating Potential Resistance Mechanisms to Deucravacitinib
While clinical evidence of Deucravacitinib resistance is lacking, preclinical models of resistance to other kinase inhibitors provide a foundation for investigation. Resistance to allosteric inhibitors may differ from that of ATP-competitive inhibitors. Studies on allosteric AKT inhibitors have shown that resistance can arise from mutations in the target protein itself, rather than the activation of bypass signaling pathways.
Hypothetical Resistance Mechanisms:
-
Mutations in the TYK2 Pseudokinase (JH2) Domain: Alterations in the amino acid sequence of the JH2 domain could disrupt the binding of Deucravacitinib, reducing its inhibitory effect.
-
Upregulation of Downstream Signaling Components: Increased expression or constitutive activation of downstream signaling molecules, such as STAT proteins, could potentially overcome the partial inhibition of TYK2.
-
Activation of Alternative Signaling Pathways: While less likely given the mechanism of allosteric inhibition, the activation of parallel signaling pathways that can also lead to the transcription of inflammatory genes could contribute to a reduced response.
Experimental Protocols for Investigating Resistance
The following are detailed methodologies for key experiments to investigate the potential resistance mechanisms outlined above.
TYK2 Mutagenesis and Cell-Based Sensitivity Assays
-
Objective: To determine if specific mutations in the TYK2 JH2 domain confer resistance to Deucravacitinib.
-
Methodology:
-
Site-Directed Mutagenesis: Introduce specific mutations into a TYK2 expression vector using a commercially available kit and protocol.[10] Potential mutations can be predicted based on the crystal structure of the Deucravacitinib-TYK2 complex.
-
Cell Line Transfection: Transfect a suitable cell line (e.g., HEK293T or a relevant immune cell line) with wild-type or mutant TYK2 constructs.
-
Inhibitor Sensitivity Assay:
-
Culture the transfected cells in the presence of increasing concentrations of Deucravacitinib.
-
Stimulate the cells with a TYK2-dependent cytokine, such as IL-23 or IFN-α.[11]
-
Assess the phosphorylation of downstream STAT proteins (e.g., pSTAT3 for IL-23, pSTAT1 for IFN-α) using either a kinase binding assay, phospho-flow cytometry, or western blotting.[11][12][13]
-
Calculate the IC50 value for Deucravacitinib in cells expressing wild-type versus mutant TYK2. A significant increase in the IC50 for a mutant would indicate resistance.
-
-
Analysis of JAK-STAT Signaling Pathway Activation
-
Objective: To assess the activation state of key proteins in the JAK-STAT pathway in the presence of Deucravacitinib.
-
Methodology:
-
Western Blotting:
-
Treat relevant immune cells (e.g., T cells, B cells) with Deucravacitinib followed by cytokine stimulation (e.g., IL-12, IL-23, or IFN-α).
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of TYK2, JAK1, JAK2, STAT1, STAT3, and STAT5.[14][15][16]
-
Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
-
Phospho-Flow Cytometry:
-
Stimulate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with relevant cytokines in the presence or absence of Deucravacitinib.
-
Fix the cells with paraformaldehyde and permeabilize with methanol.[17][18][19]
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific immune cell subsets) and intracellular phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3).[13][20]
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity of the phospho-specific antibodies within different cell populations.
-
-
Visualizing Signaling Pathways and Experimental Workflows
// Nodes Cytokine [label="IL-23 / IL-12 / Type I IFN", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK1_2 [label="JAK1 / JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deucravacitinib [label="Deucravacitinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Inflammatory Gene\nExpression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> TYK2 [label="Activates"]; Receptor -> JAK1_2 [label="Activates"]; Deucravacitinib -> TYK2 [label="Allosterically Inhibits\n(Binds to JH2 domain)", color="#EA4335", fontcolor="#EA4335"]; TYK2 -> STAT [label="Phosphorylates"]; JAK1_2 -> STAT [label="Phosphorylates"]; STAT -> pSTAT [style=dashed]; pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; } Deucravacitinib's allosteric inhibition of TYK2.
// Nodes start [label="Hypothesize Resistance\nMechanisms", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mutagenesis [label="Site-Directed Mutagenesis\nof TYK2 JH2 Domain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfection [label="Transfect Cell Lines\n(WT vs. Mutant TYK2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sensitivity_assay [label="Deucravacitinib\nSensitivity Assay\n(IC50 Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pathway_analysis [label="Analyze Alternative\nSignaling Pathways\n(Western Blot / Phospho-Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; resistance_confirmation [label="Confirm Resistance\nPhenotype", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Elucidate Resistance\nMechanism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> mutagenesis; start -> pathway_analysis; mutagenesis -> transfection; transfection -> sensitivity_assay; sensitivity_assay -> resistance_confirmation; pathway_analysis -> resistance_confirmation; resistance_confirmation -> end; } Experimental workflow to investigate resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deucravacitinib for the treatment of psoriatic arthritis: the evidence so far - Drugs in Context [drugsincontext.com]
- 6. Deucravacitinib Promising for PsA - The Rheumatologist [the-rheumatologist.org]
- 7. drugsincontext.com [drugsincontext.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. static.igem.org [static.igem.org]
- 11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 19. uab.edu [uab.edu]
- 20. ulab360.com [ulab360.com]
Deucravacitinib: An In Vivo Guide to Confirming Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deucravacitinib's in vivo target engagement with other Janus kinase (JAK) inhibitors. Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the JAK family of enzymes.[1][2] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3][4][5] This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which are targeted by conventional JAK inhibitors at their highly conserved ATP-binding site in the catalytic domain.[2][3][4][6]
The selective inhibition of TYK2 by deucravacitinib disrupts the signaling of key cytokines implicated in various immune-mediated diseases, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[3][4] This targeted approach aims to provide therapeutic benefits while minimizing the off-target effects associated with broader JAK inhibition.[4]
Comparative In Vitro and In Vivo Activity
Deucravacitinib's distinct mechanism of action translates to a highly selective inhibition profile. The following tables summarize the comparative potency and selectivity of deucravacitinib against other JAK inhibitors in relevant in vitro and in vivo models.
Table 1: Comparative In Vitro Potency in Human Whole Blood Assays
| Compound | Target Pathway | Assay Readout | IC50 (nM) |
| Deucravacitinib | TYK2/JAK2 (IL-12/IL-23) | IFNγ production | 2-14 [1] |
| JAK1/JAK3 (IL-2) | STAT5 phosphorylation | >4000 | |
| JAK2/JAK2 (EPO) | STAT5 phosphorylation | >10000 | |
| Tofacitinib | TYK2/JAK2 (IL-12/IL-23) | IFNγ production | >1000 |
| JAK1/JAK3 (IL-2) | STAT5 phosphorylation | 28 | |
| JAK2/JAK2 (EPO) | STAT5 phosphorylation | 147 | |
| Upadacitinib | TYK2/JAK2 (IL-12/IL-23) | IFNγ production | >1000 |
| JAK1/JAK3 (IL-2) | STAT5 phosphorylation | 44 | |
| JAK2/JAK2 (EPO) | STAT5 phosphorylation | 150 | |
| Baricitinib | TYK2/JAK2 (IL-12/IL-23) | IFNγ production | >1000 |
| JAK1/JAK3 (IL-2) | STAT5 phosphorylation | 44 | |
| JAK2/JAK2 (EPO) | STAT5 phosphorylation | 48 |
Data compiled from multiple sources demonstrating deucravacitinib's high selectivity for the TYK2-dependent pathway.[6][7][8][9][10]
Table 2: In Vivo Target Engagement and Biomarker Modulation
| Model System | Experiment | Key Findings |
| Mouse Colitis Model | IL-12-dependent weight loss and histological analysis | Deucravacitinib dose-dependently inhibited weight loss and prevented colitis.[1] |
| Mouse Lupus Model | Assessment of nephritis and gene expression | Deucravacitinib demonstrated dose-dependent protection from nephritis, correlating with inhibition of type I IFN-dependent gene expression.[1] |
| Healthy Human Volunteers | Ex vivo IL-12/IL-18 stimulation of whole blood | Deucravacitinib dose-dependently inhibited IFNγ production.[11] |
| Healthy Human Volunteers | In vivo challenge with IFNα-2a | Deucravacitinib showed dose-dependent inhibition of lymphocyte count decreases and the expression of 53 IFN-regulated genes.[11] |
| Psoriasis Patients | Skin biopsy analysis | Deucravacitinib treatment was associated with reductions in IL-23/TH17 and IFN pathway biomarkers.[1] |
| Psoriatic Arthritis Patients | Serum biomarker analysis | Deucravacitinib treatment significantly reduced levels of IL-17A, IL-19, and beta-defensin.[12][13][14][15][16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.
Caption: Workflow for ex vivo assessment of TYK2 target engagement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key in vivo and ex vivo assays used to confirm deucravacitinib's target engagement.
Protocol 1: Ex Vivo IL-12/IL-18-Induced IFNγ Production in Human Whole Blood
This assay assesses the direct impact of deucravacitinib on the IL-12 signaling pathway, which is dependent on TYK2.[11]
Objective: To measure the inhibition of IL-12-mediated IFNγ production in whole blood from subjects dosed with deucravacitinib.
Materials:
-
Whole blood collected in sodium heparin tubes.
-
TruCulture® tubes (Myriad RBM) or similar.
-
Recombinant human IL-12 and IL-18 (as adjuvant).
-
Phosphate-buffered saline (PBS) for null control.
-
Incubator (37°C).
-
Centrifuge.
-
IFNγ ELISA kit.
-
Microplate reader.
Procedure:
-
Blood Collection: Collect whole blood from subjects at specified time points (e.g., pre-dose and post-dose).
-
Stimulation:
-
For each time point, add 1 mL of whole blood to two TruCulture® tubes.
-
To one tube, add a pre-determined optimal concentration of IL-12 and IL-18.
-
To the second tube (null control), add an equivalent volume of PBS.
-
-
Incubation: Incubate the tubes for 24 hours at 37°C in a dry heat block or incubator.
-
Plasma Collection: Following incubation, centrifuge the tubes to separate plasma. Collect the plasma supernatant.
-
IFNγ Measurement: Quantify the concentration of IFNγ in the plasma supernatant using a validated IFNγ ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Subtract the IFNγ concentration of the null control from the stimulated sample for each time point to account for background levels.
-
Calculate the percentage of inhibition of IFNγ production at each post-dose time point relative to the pre-dose baseline sample.
-
Protocol 2: In Vivo Assessment of Type I IFN Pathway Inhibition
This method evaluates deucravacitinib's ability to inhibit the in vivo effects of Type I IFN, another TYK2-dependent cytokine.[11]
Objective: To measure the dose-dependent inhibition of IFNα-2a-induced changes in lymphocyte counts and IFN-regulated gene expression in healthy volunteers.
Materials:
-
Deucravacitinib or placebo.
-
Recombinant human IFNα-2a.
-
Blood collection tubes (for complete blood count and RNA isolation).
-
RNA isolation kit.
-
qRT-PCR reagents and instrument.
-
Flow cytometer for lymphocyte counting.
Procedure:
-
Dosing: Administer single or multiple doses of deucravacitinib or placebo to healthy volunteers.
-
In Vivo Challenge: At a specified time post-dosing, administer a single subcutaneous injection of IFNα-2a to induce a measurable biological response.
-
Blood Sampling: Collect blood samples at baseline (pre-challenge) and at multiple time points post-challenge.
-
Lymphocyte Counting: Perform complete blood counts with differential to determine absolute lymphocyte counts at each time point.
-
Gene Expression Analysis:
-
Isolate total RNA from whole blood or peripheral blood mononuclear cells (PBMCs).
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of a panel of pre-selected IFN-regulated genes (e.g., OAS1, MX1, ISG15) using qRT-PCR. Normalize to a stable housekeeping gene.
-
-
Data Analysis:
-
Analyze the change in lymphocyte counts from baseline in deucravacitinib-treated groups compared to the placebo group.
-
Calculate the fold-change in expression for each IFN-regulated gene at post-challenge time points relative to the pre-challenge baseline.
-
Compare the gene expression profiles between the deucravacitinib and placebo groups to determine the extent of inhibition.
-
Conclusion
The experimental evidence strongly supports that deucravacitinib is a highly selective, allosteric inhibitor of TYK2. In vivo and ex vivo studies have successfully demonstrated its target engagement through the specific inhibition of TYK2-mediated signaling pathways, such as those activated by IL-12, IL-23, and Type I IFNs. The provided methodologies offer a robust framework for researchers to confirm and further investigate the in vivo target engagement of deucravacitinib and other selective TYK2 inhibitors. This targeted approach distinguishes deucravacitinib from broader-acting JAK inhibitors and underscores its potential for a favorable benefit-risk profile in the treatment of various immune-mediated diseases.[6]
References
- 1. Deucravacitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 9. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Baseline Biomarkers Predict Better Responses to Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 (TYK2) Inhibitor, in a Phase 2 Trial in Psoriatic Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 14. researchgate.net [researchgate.net]
- 15. Biomarkers Predictive of a Deucravacitinib Response in Psoriatic Arthritis | RheumNow [rheumnow.com]
- 16. Phase 2 Trial of Deucravacitinib in Psoriatic Arthritis: Biomarkers Associated With Disease Activity, Pharmacodynamics, and Clinical Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of Deucravacitinib across species
A Comparative Guide to the Pharmacokinetics of Deucravacitinib (B606291) Across Species
Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It is approved for the treatment of moderate-to-severe plaque psoriasis.[2] By binding to the regulatory domain of TYK2, deucravacitinib stabilizes an inhibitory interaction between the regulatory and catalytic domains of the enzyme, thereby blocking the signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are involved in the pathogenesis of various immune-mediated diseases.[2][3] This guide provides a comparative overview of the pharmacokinetics of deucravacitinib in humans and preclinical animal models, along with insights into the experimental protocols used for these assessments.
Comparative Pharmacokinetic Data
The pharmacokinetic profile of deucravacitinib has been extensively studied in humans. While specific pharmacokinetic parameters in common preclinical species such as rats and monkeys are not always publicly available in detail, toxicological studies provide insight into the dosages and exposure levels evaluated in these species.
| Parameter | Human | Rat | Monkey |
| Dose | 6 mg, once daily (recommended clinical dose)[4] | Up to 50 mg/kg/day (in reproductive toxicology studies)[5] | Data not publicly available |
| Tmax (Time to Maximum Concentration) | 2-3 hours[6] | Data not publicly available | Data not publicly available |
| Cmax (Maximum Concentration) | 45 ng/mL (at steady state with 6 mg QD)[6] | Data not publicly available | Data not publicly available |
| AUC (Area Under the Curve) | 473 ng·hr/mL (at steady state with 6 mg QD)[6] | Exposure at 50 mg/kg/day is 224 times the human MRHD based on AUC[7] | Data not publicly available |
| Terminal Half-life (t½) | 10 hours[6] | Data not publicly available | Data not publicly available |
| Absolute Bioavailability | ~99%[6] | Data not publicly available | Data not publicly available |
| Metabolism | Primarily via CYP1A2 to form the active metabolite BMT-153261. Also metabolized by CYP2B6, CYP2D6, CES2, and UGT1A9.[1] | Data not publicly available | Data not publicly available |
| Excretion | Approximately 13% unchanged in urine and 26% unchanged in feces.[1] | Deucravacitinib and/or its metabolites are present in the milk of lactating rats.[8] | Data not publicly available |
| Protein Binding | 82-90%[9] | Data not publicly available | Data not publicly available |
| Volume of Distribution (Vd) | 140 L (at steady state)[1] | Data not publicly available | Data not publicly available |
Signaling Pathway and Mechanism of Action
Deucravacitinib selectively inhibits TYK2, which is a key component of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of several cytokines implicated in autoimmune and inflammatory diseases. The diagram below illustrates the IL-23/TYK2 signaling cascade and the inhibitory action of Deucravacitinib.
Caption: Deucravacitinib allosterically inhibits TYK2, preventing the phosphorylation and activation of STAT proteins, which in turn blocks pro-inflammatory gene expression.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of Deucravacitinib in animal models are often proprietary. However, a general methodology for a single-dose oral pharmacokinetic study in rats can be outlined as follows.
Objective: To determine the pharmacokinetic profile of Deucravacitinib following a single oral administration to rats.
Materials:
-
Deucravacitinib
-
Vehicle for oral administration (e.g., a solution or suspension)
-
Sprague-Dawley rats (male, 250 ± 25 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS system)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of Deucravacitinib using a gavage needle. The dose volume is typically calculated based on the animal's body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points. A typical sampling schedule for an oral study might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Deucravacitinib in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis software.
The following diagram illustrates a typical workflow for such a study.
Caption: A typical workflow for a preclinical oral pharmacokinetic study, from animal preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Bristol Myers Squibb - U.S. Food and Drug Administration Approves Sotyktu™ (deucravacitinib), Oral Treatment for Adults with Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 3. Bristol Myers Squibb Presents New Data from Two Trials Demonstrating Sotyktu (deucravacitinib) Efficacy in both Moderate-to-Severe Scalp Psoriasis and in a Real-World Setting - BioSpace [biospace.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 8. fda.gov [fda.gov]
- 9. currentseparations.com [currentseparations.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
